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  • Product: Methyl 2,3-dibromobenzoate
  • CAS: 881667-36-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 2,3-Dibromobenzoate

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes experimental utility, mechanistic insight, and rigorous characterization over generic data listing.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes experimental utility, mechanistic insight, and rigorous characterization over generic data listing.

Core Scaffold for Regioselective Cross-Coupling in Medicinal Chemistry

Physicochemical Profile & Core Metrics[1]

Methyl 2,3-dibromobenzoate is a dense, halogenated aromatic ester used primarily as a regioselective electrophile in the synthesis of polycyclic pharmaceutical intermediates (e.g., isoquinolines, fluorenones). Its utility stems from the differential reactivity of the two bromine atoms, allowing for sequential functionalization.

MetricValueTechnical Context
Molecular Weight 293.94 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 291.87 g/mol Base peak for low-res MS (79Br isotope).
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

CAS Number 881667-36-3Distinct from the symmetric 3,5-isomer (51329-15-8).
Physical State Solid / CrystallineTypically off-white to pale yellow crystals.
Isotopic Pattern 1 : 2 : 1 Critical ID Feature: The presence of two bromine atoms creates a triplet signal in Mass Spectrometry (M, M+2, M+4) with roughly equal intensities (50:100:50 ratio).

Synthetic Methodology: Robust Preparation

Note: While alkylation of 2,3-dibromobenzoic acid with methyl iodide is possible, the Fischer Esterification protocol described below is preferred for scalability and atom economy in a process chemistry setting.

Protocol: Acid-Catalyzed Fischer Esterification

Objective: Convert 2,3-dibromobenzoic acid to methyl 2,3-dibromobenzoate with >95% yield.

Reagents:

  • 2,3-Dibromobenzoic acid (1.0 equiv)

  • Methanol (anhydrous, solvent/reactant, ~10-20 volumes)

  • Sulfuric acid (

    
    , conc., 0.1–0.2 equiv) or Thionyl Chloride (
    
    
    
    , 1.2 equiv)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2,3-dibromobenzoic acid and anhydrous methanol under an inert atmosphere (

    
    ).
    
  • Activation:

    • Method A (Classic): Add conc.

      
       dropwise.
      
    • Method B (In-situ Acid Chloride): Cool to 0°C, add

      
       dropwise (exothermic), then warm to reflux. Preferred for sterically hindered acids.
      
  • Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (System: 10% EtOAc/Hexanes). The starting acid (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup: Concentrate methanol in vacuo. Redissolve residue in Ethyl Acetate (EtOAc).[1] Wash sequentially with sat.

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallization from Hexanes/EtOAc is typically sufficient; column chromatography is rarely needed unless the starting material was impure.
    
Diagram 1: Synthesis & Workup Logic

SynthesisWorkflow Start 2,3-Dibromobenzoic Acid (Solid) Reagents MeOH + H2SO4 (Reflux 6h) Start->Reagents Dissolution Intermediate Crude Ester (in MeOH) Reagents->Intermediate Esterification Workup Partition: EtOAc / NaHCO3 (Removes unreacted acid) Intermediate->Workup Concentration Product Methyl 2,3-dibromobenzoate (Pure Solid) Workup->Product Crystallization

Caption: Standard Fischer esterification workflow ensuring removal of unreacted acid via basic wash.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated against the following spectral expectations.

Nuclear Magnetic Resonance (NMR)

Unlike the symmetric 3,5-dibromobenzoate (which shows simplified aromatic signals), the 2,3-isomer is asymmetric .

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~3.95 ppm (s, 3H):  Methyl ester singlet. Diagnostic: This peak is sharp and integrates to 3.
      
    • 
       7.0 – 7.8 ppm (m, 3H):  Aromatic region. Expect a complex ABC splitting pattern due to the three adjacent non-equivalent protons. The proton at C4 (ortho to Br) and C6 (ortho to Ester) will show distinct doublets/multiplets compared to the C5 proton.
      
  • 
     NMR: 
    
    • Carbonyl carbon (~166 ppm).

    • Methyl carbon (~53 ppm).[2]

    • Six aromatic signals (non-equivalent).[3][4][5]

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Signature: The molecular ion cluster is the definitive identifier.

    • m/z 292 (M):

      
      
      
    • m/z 294 (M+2):

      
      
      
    • m/z 296 (M+4):

      
      
      
    • Ratio: 1 : 2 : 1. If this ratio is distorted, the sample is contaminated with mono-bromo species.

Applications in Drug Discovery: Regioselectivity

The primary value of Methyl 2,3-dibromobenzoate lies in its ability to undergo sequential cross-coupling (Suzuki-Miyaura, Sonogashira).

The Selectivity Challenge

The molecule presents two electrophilic sites:

  • C2-Bromine: Sterically crowded (sandwiched between Ester and Br), but electronically activated by the ortho-ester (electron-withdrawing group).

  • C3-Bromine: Less sterically hindered, but less electronically activated.

Experimental Insight: In Palladium-catalyzed coupling, sterics often dominate unless specific ligands are used.

  • Standard Conditions (

    
    ):  Coupling tends to occur at C3  first due to the steric congestion at C2.
    
  • Specialized Ligands: Use of smaller, electron-rich phosphines can sometimes force reaction at the more electronically activated C2 position, but C3-selectivity is the default thermodynamic outcome.

Diagram 2: Regioselective Coupling Pathway

CouplingSelectivity Substrate Methyl 2,3-dibromobenzoate PathA Route A: Steric Control (Standard Ligands) Substrate->PathA Pd(0), Ar-B(OH)2 PathB Route B: Electronic Control (Specialized Conditions) Substrate->PathB High Temp / Small Ligand ProductA 3-Aryl-2-bromo-benzoate (Major Product) PathA->ProductA Oxidative Addition at C3 ProductB 2-Aryl-3-bromo-benzoate (Minor/Trace) PathB->ProductB Oxidative Addition at C2

Caption: C3 is the kinetically favored site for oxidative addition due to steric crowding at C2.

References

  • PubChem. Methyl 2,3-dibromobenzoate Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. Regiocontrolled Suzuki-Miyaura Couplings of Dibromo-scaffolds. [Link]

Sources

Exploratory

Methyl 2,3-dibromobenzoate safety data sheet (SDS)

CAS: 881667-36-3 | Formula: C₈H₆Br₂O₂ | Molar Mass: 293.94 g/mol [1][2][3] Executive Summary Methyl 2,3-dibromobenzoate is a high-value halogenated aromatic ester used primarily as a regioselective scaffold in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 881667-36-3 | Formula: C₈H₆Br₂O₂ | Molar Mass: 293.94 g/mol [1][2][3]

Executive Summary

Methyl 2,3-dibromobenzoate is a high-value halogenated aromatic ester used primarily as a regioselective scaffold in the synthesis of polyfunctionalized pharmaceutical intermediates. Unlike its symmetrical isomer (3,5-dibromobenzoate), the 2,3-substitution pattern offers orthogonal reactivity, allowing researchers to sequentially functionalize the benzene ring via transition-metal-catalyzed cross-coupling reactions. This guide synthesizes critical safety data, physicochemical properties, and advanced handling protocols to ensure experimental integrity and personnel safety.

Part 1: Chemical Identity & Physicochemical Profile[4][5]

This compound typically presents as a colorless to pale yellow liquid at room temperature, though high-purity fractions may crystallize near ambient conditions.

PropertySpecificationSource/Note
CAS Number 881667-36-3Verified Registry
IUPAC Name Methyl 2,3-dibromobenzoate
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
Physical State Liquid (viscous) / Low-melting solid[1]
Boiling Point ~297°C (Predicted @ 760 mmHg)[2]
Density 1.841 g/cm³ (Predicted)[2]
Solubility Soluble in DCM, EtOAc, THF; Insoluble in WaterLipophilic ester
Part 2: Hazard Identification & Risk Assessment

While specific toxicological data for this isomer is limited compared to common reagents, its structural analogs (methyl bromobenzoates) dictate a strict GHS classification. The presence of the methyl ester moiety increases lipophilicity, potentially enhancing skin permeation relative to the free acid.

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Expert Risk Analysis
  • Inhalation Risk: As a liquid with a high boiling point, vapor pressure is low at room temperature. However, aerosolization during pipetting or heating generates mists that are severe respiratory irritants.

  • Hydrolysis Hazard: In the presence of moisture/mucous membranes, the ester can hydrolyze to release 2,3-dibromobenzoic acid and methanol, causing localized acidosis and irritation.

  • Reactive Incompatibility: The compound is sensitive to strong nucleophiles and reducing agents. Contact with strong bases (e.g., NaOH, LiAlH₄) will induce rapid hydrolysis or uncontrolled reduction.

Part 3: Safe Handling & Storage Architecture

To maintain the integrity of the bromine substituents (susceptible to photolytic debromination) and the ester linkage, a rigorous storage protocol is required.

Storage Protocol
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.

Engineering Controls & PPE
  • Ventilation: All handling must occur within a certified chemical fume hood.

  • Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash. For prolonged immersion/handling, double-gloving or Silver Shield® laminates are recommended due to the compound's solvent solubility.

  • Eye Protection: Chemical splash goggles are mandatory. Face shields should be used during synthesis scale-up (>5g).

Part 4: Synthetic Utility & Application Context

The core value of Methyl 2,3-dibromobenzoate lies in its regiodivergent reactivity . The C2-bromide is sterically crowded by the adjacent ester group and electronically deactivated, while the C3-bromide is more accessible. This allows for sequential cross-coupling (e.g., Suzuki-Miyaura), enabling the construction of complex biaryl systems or fused heterocycles like quinazolinones.

Synthesis of the Core Scaffold

The compound is often synthesized via metalation of a precursor followed by electrophilic trapping, as direct bromination of methyl benzoate lacks the necessary regioselectivity.

SynthesisPath Figure 1: Synthesis via Directed Ortho Metalation (DoM) [1] Precursor Methyl 2-bromobenzoate Intermediate Zincated Intermediate (Unstable) Precursor->Intermediate Directed Ortho Metalation (-78°C) Reagent1 TMPZnCl (Zincation Agent) Reagent1->Intermediate Product Methyl 2,3-dibromobenzoate (Target) Intermediate->Product Electrophilic Trapping Reagent2 Br2 or NBS (Electrophile) Reagent2->Product

Strategic Application: Regioselective Coupling

In a drug discovery context, this scaffold is used to synthesize differentiated polysubstituted benzenes.

CouplingStrategy Figure 2: Regiodivergent Suzuki-Miyaura Coupling Strategy Start Methyl 2,3-dibromobenzoate PathA Route A: Steric Control (Pd(PPh3)4, 1.0 eq Boronic Acid) Start->PathA Standard Conditions PathB Route B: Chelation Control (Specialized Ligands) Start->PathB Ligand Optimization ProductA 3-Aryl-2-bromo-benzoate (C3 Substitution) PathA->ProductA Major Product ProductB 2-Aryl-3-bromo-benzoate (C2 Substitution - Rare) PathB->ProductB Minor/Trace Product

Part 5: Emergency Response Protocols

Scenario: Spillage on Benchtop (Liquid)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves and respiratory protection (N95 or half-mask with organic vapor cartridge) if ventilation is poor.

  • Contain: Adsorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Wipe the surface with a 10% acetone solution followed by soap and water. Collect all waste in a dedicated "Halogenated Organic Waste" container.

First Aid Measures

  • Eye Contact: Rinse immediately with saline or water for 15 minutes, lifting eyelids. The lipophilic nature requires thorough irrigation to prevent corneal adhesion.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, or copious soap and water. Methyl esters can penetrate the dermis; monitor for delayed irritation.

References
  • Knochel, P. et al. (2008). "An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation." Journal of Organic Chemistry. Retrieved from .

  • ChemicalBook. (2024). "Methyl 2,3-dibromobenzoate Product Properties." Retrieved from .

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 621923, Methyl 3,5-dibromobenzoate (Analog Reference)." Retrieved from .

Sources

Foundational

stability and storage conditions for Methyl 2,3-dibromobenzoate

CAS: 60038-76-4 | Molecular Formula: C₈H₆Br₂O₂ | Type: Halogenated Aromatic Ester Executive Summary Methyl 2,3-dibromobenzoate is a specialized intermediate used primarily in the synthesis of polycyclic pharmaceutical sc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 60038-76-4 | Molecular Formula: C₈H₆Br₂O₂ | Type: Halogenated Aromatic Ester

Executive Summary

Methyl 2,3-dibromobenzoate is a specialized intermediate used primarily in the synthesis of polycyclic pharmaceutical scaffolds via palladium-catalyzed cross-coupling. Its stability profile is defined by two competing risks: hydrolytic cleavage of the ester functionality and phase-change induced degradation due to its low melting point.

This guide provides a self-validating storage and handling protocol designed to maintain >98% purity over extended periods. The core directive is Cold, Dry, and Dark , with specific emphasis on preventing "oiling out" events that accelerate decomposition.

Part 1: Physicochemical Profile & Critical Vulnerabilities

To preserve Methyl 2,3-dibromobenzoate, one must understand the mechanisms that degrade it. As an ortho,meta-disubstituted benzoate, steric crowding plays a role in its reactivity, but the fundamental ester linkage remains the primary weak point.

The Hydrolysis Threat (Moisture Sensitivity)

The methyl ester group is susceptible to nucleophilic acyl substitution by water molecules, a process catalyzed by trace acids or bases.

  • Mechanism: Water attacks the carbonyl carbon, displacing the methoxide group.

  • Result: Formation of 2,3-dibromobenzoic acid (a solid impurity) and methanol.

  • Detection: The appearance of a broad carboxylic acid peak (~11-13 ppm) in ¹H-NMR and a shift in the aromatic proton signals due to the change in electron-withdrawing character (Ester vs. Acid).

Phase-Change Sensitivity (Thermal Instability)

Methyl 2,3-dibromobenzoate is a low-melting solid .

  • Risk: Storage at ambient temperatures (20–25°C) can place the compound near its melting transition. Partial melting ("oiling out") drastically increases the surface area available for reaction with atmospheric moisture and oxygen.

  • Directive: The compound must be stored significantly below its melting point to maintain a stable crystalline lattice.

Photolytic Dehalogenation

While aryl bromides are generally robust, prolonged exposure to UV light can induce homolytic cleavage of the C-Br bond, leading to radical formation and subsequent polymerization or debromination.

Part 2: Storage Protocols

The following protocol is designed to create a "stasis" environment.

Table 1: Storage Specifications
ParameterSpecificationRationale
Temperature 2°C to 8°C (Standard)-20°C (Long-term >6 months)Prevents phase changes (melting) and kinetically slows hydrolysis.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen. Argon is preferred due to its density.
Container Amber Glass Vial with PTFE-lined capAmber glass filters UV light; PTFE prevents leaching of plasticizers into the lipophilic ester.
Desiccant Secondary Containment Store the vial inside a secondary jar containing activated silica gel or Drierite™.
Protocol 2.1: The "Argon Blanket" Technique

Use this every time the container is opened.

  • Equilibrate: Allow the cold vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.

  • Dispense: Remove the required amount quickly using a clean, dry spatula.

  • Purge: Insert a needle/pipette connected to an Argon line into the vial (do not touch the solid). Flow Argon gently for 10–15 seconds to displace air.

  • Seal: Cap immediately and wrap with Parafilm to ensure a hermetic seal.

  • Return: Place back in cold storage immediately.

Part 3: Quality Control & Self-Validation

Trust but verify. Before using this reagent in critical steps (e.g., Suzuki-Miyaura coupling), valid purity must be confirmed.

QC Workflow Visualization

The following diagram outlines the decision logic for validating reagent integrity.

QC_Workflow Start Reagent Retrieval Visual Visual Inspection (Color/Phase) Start->Visual Solids Crystalline Solid (White/Off-White) Visual->Solids Intact Liquids Oily/Yellow Slush Visual->Liquids Degraded NMR 1H-NMR Analysis (CDCl3) Solids->NMR Purify FAIL Recrystallize/Column Liquids->Purify Check1 Methyl Peak @ ~3.9 ppm? NMR->Check1 Check2 Acid Peak @ >11 ppm? Check1->Check2 Yes Check1->Purify No (Shifted) Pass PASS Proceed to Synthesis Check2->Pass No Check2->Purify Yes (Hydrolysis)

Caption: Decision tree for validating Methyl 2,3-dibromobenzoate purity prior to synthesis.

Analytical Markers
  • ¹H-NMR (CDCl₃):

    • Target: Singlet at ~3.92 ppm (Methyl ester protons).

    • Impurity: Disappearance of the 3.92 ppm singlet indicates hydrolysis. Appearance of broad peaks >11 ppm indicates carboxylic acid formation.

  • TLC (Hexane/EtOAc):

    • The carboxylic acid degradation product will be significantly more polar (lower R_f) than the ester. It will often streak on silica unless treated with a drop of acetic acid.

Part 4: Handling in Synthesis

Methyl 2,3-dibromobenzoate is often used as an electrophile in cross-coupling reactions. The stability of the ester group dictates the reaction order.

Degradation Pathway Diagram

Understanding the breakdown helps in planning the synthesis.

Degradation_Pathway Ester Methyl 2,3-dibromobenzoate (Active Reagent) Inter Tetrahedral Intermediate Ester->Inter + Water Water H2O / H+ Acid 2,3-Dibromobenzoic Acid (Inactive/Side Product) Inter->Acid - Methanol Methanol Methanol Inter->Methanol

Caption: Hydrolytic degradation pathway converting the active ester into the carboxylic acid impurity.

Synthesis Best Practices
  • Base Selection: When performing Suzuki or Buchwald couplings, avoid strong hydroxide bases (NaOH, KOH) if possible, as these rapidly saponify the ester. Use milder bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) at elevated temperatures. Preferred solvents are 1,4-Dioxane, Toluene, or DMF .

  • Quench: Do not quench reactions with strong acid if the ester moiety needs to be preserved for subsequent steps.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11237305, Methyl 2,3-dibromobenzoate. Retrieved from [Link]

  • Koshikari, Y., Sakakura, A., & Ishihara, K. (2012). Catalytic Hydrolysis of Esters. Organic Letters, 14(12), 3194–3197. (Contextual grounding for ester hydrolysis mechanisms). Retrieved from [Link]

Exploratory

A Senior Application Scientist's Technical Guide to High-Purity Methyl 2,3-Dibromobenzoate for Pharmaceutical Research

This guide provides an in-depth technical overview of high-purity Methyl 2,3-dibromobenzoate, a critical chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will expl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of high-purity Methyl 2,3-dibromobenzoate, a critical chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will explore the landscape of commercial suppliers, stringent quality control methodologies, and the significant applications of this compound in the synthesis of therapeutic agents.

Introduction to Methyl 2,3-Dibromobenzoate: A Key Building Block

Methyl 2,3-dibromobenzoate (CAS No. 881667-36-3) is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its molecular structure, featuring bromine atoms at the 2 and 3 positions of the benzene ring, offers unique reactivity for the construction of complex molecules, particularly in the development of novel pharmaceuticals. The precise placement of these bromine atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable starting material for creating diverse molecular scaffolds.

One of the notable applications of closely related brominated benzoates is in the synthesis of the anticancer drug Lenalidomide. Specifically, a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of this important therapeutic agent.[1] This highlights the significance of brominated benzoates in the development of life-saving medicines.

Sourcing High-Purity Methyl 2,3-Dibromobenzoate: A Guide to Commercial Suppliers

The procurement of high-purity Methyl 2,3-dibromobenzoate is a critical first step in any research or development project. The quality of the starting material directly impacts the yield and purity of subsequent synthetic steps and, ultimately, the final active pharmaceutical ingredient (API). Below is a summary of some commercial suppliers offering this compound. It is imperative for researchers to conduct their own due diligence and request certificates of analysis to ensure the material meets their specific requirements.

SupplierPurity SpecificationAdditional Information
PharmaffiliatesHigh PuritySpecializes in pharmaceutical reference standards and impurities.
American Custom Chemicals Corporation95.00%Provides a range of specialty chemicals.
AlichemNot SpecifiedOffers a variety of chemical intermediates.
ChemicalBookLists multiple suppliers with purities ranging from 95% to 97%An online marketplace for chemical sourcing.
LookChemLists multiple suppliers with varying purity levelsA global B2B platform for chemical products.

Quality Control and Analytical Verification: Ensuring Purity and Identity

Ensuring the purity and identity of Methyl 2,3-dibromobenzoate is paramount. A multi-technique approach is recommended for comprehensive quality control.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for determining the purity of organic compounds.

a) High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is a reliable and accurate approach for determining the purity of Methyl 2,3-dibromobenzoate and identifying any impurities.[2]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 227 nm).

  • Sample Preparation: Accurately weigh a sample of Methyl 2,3-dibromobenzoate and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity is typically calculated using the area percent method.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the quantification of purity and the identification of volatile and semi-volatile impurities. A validated GC-MS method can provide detailed information about the impurity profile of a batch of Methyl 2,3-dibromobenzoate.[3]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary GC column suitable for the analysis of aromatic compounds (e.g., SPB-1, a 100% dimethyl polysiloxane stationary phase).

  • Carrier Gas: Helium.

  • Injector and Oven Temperature Program: Optimized to ensure good separation of the analyte from any potential impurities.

  • Ionization Mode: Electron Impact (EI) ionization.

  • Detection Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity in identifying known potential impurities.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent, such as methylene chloride. For trace analysis, a liquid-liquid extraction may be employed.

Structural Confirmation

In addition to chromatographic purity, it is essential to confirm the chemical structure of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of Methyl 2,3-dibromobenzoate and identifying any structural isomers or other impurities.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Potential Impurities

The synthesis of Methyl 2,3-dibromobenzoate can potentially lead to the formation of several impurities. Understanding the synthetic route is key to anticipating these impurities. A likely synthetic pathway involves the esterification of 2,3-dibromobenzoic acid. Potential impurities could include:

  • Starting Materials: Unreacted 2,3-dibromobenzoic acid.

  • Isomeric Impurities: Other dibromobenzoate isomers (e.g., 3,5-dibromo, 2,4-dibromo) if the starting material was not pure.

  • By-products of Synthesis: Impurities formed during the esterification process.

A thorough analytical characterization will ensure that the supplied material is of the required purity for its intended application in drug discovery and development.

Application in Drug Discovery and Development: A Crucial Intermediate

As previously mentioned, a significant application of brominated benzoates is in the synthesis of Lenalidomide. The synthesis of this drug involves the reaction of a brominated methyl benzoate derivative.[1] This underscores the importance of having access to high-purity building blocks like Methyl 2,3-dibromobenzoate for the efficient and reliable synthesis of complex pharmaceutical targets. The bromine atoms on the aromatic ring provide reactive handles for the introduction of other functional groups through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.

Workflow and Decision Making in Sourcing and Qualification

The following diagram illustrates a logical workflow for the sourcing and qualification of high-purity Methyl 2,3-dibromobenzoate.

SupplierQualification cluster_sourcing Sourcing cluster_qualification Qualification start Identify Need for High-Purity Methyl 2,3-dibromobenzoate search Search for Commercial Suppliers start->search request_info Request Quotes, Specifications, and Sample CoAs search->request_info eval_suppliers Evaluate Supplier Information request_info->eval_suppliers order_sample Order Samples from Shortlisted Suppliers eval_suppliers->order_sample analytical_testing In-house Analytical Testing (HPLC, GC-MS, NMR) order_sample->analytical_testing compare Compare Results to Supplier CoA and Specifications analytical_testing->compare decision Select and Approve Supplier compare->decision

Supplier Sourcing and Qualification Workflow

Conclusion

High-purity Methyl 2,3-dibromobenzoate is a valuable chemical intermediate for the pharmaceutical industry. A thorough understanding of the supplier landscape, coupled with robust in-house quality control procedures, is essential for any research and development program that utilizes this compound. By following the guidelines outlined in this technical guide, researchers can confidently source and qualify Methyl 2,3-dibromobenzoate, ensuring the integrity and success of their drug discovery and development endeavors.

References

  • US Patent 10,392,364 B2 - Process for synthesis of lenalidomide.
  • Development and validation of gc-ms method for the trace level determination of potential genotoxic - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . [Link]

  • Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem . [Link]

  • Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC - NIH . [Link]

  • Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem . [Link]

  • 6. analytical methods . [Link]

  • Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google P
  • CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines - Google P
  • Certificate of Analysis. - Methyl Benzoate GC reference standard, AnStan - Briti Scientific . [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry . [Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - ResearchGate . [Link]

  • Certificate of Analysis. - CIS-Bromo Benzoate, >96%. - Briti Scientific . [Link]

Sources

Foundational

synthesis of Methyl 2,3-dibromobenzoate from 2,3-dibromobenzoic acid

Executive Summary & Strategic Context The synthesis of Methyl 2,3-dibromobenzoate represents a classic challenge in organic process development: the esterification of an ortho-substituted, electron-deficient benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of Methyl 2,3-dibromobenzoate represents a classic challenge in organic process development: the esterification of an ortho-substituted, electron-deficient benzoic acid. Unlike simple benzoic acid, the 2,3-dibromo substitution pattern introduces significant steric hindrance at the carbonyl center (C2-position) and reduces nucleophilicity via inductive electron withdrawal.

This guide provides a rigorous technical framework for synthesizing this compound with high fidelity. While standard Fischer esterification (acid-catalyzed equilibrium) is possible, it often suffers from slow kinetics and incomplete conversion due to the "ortho effect." Therefore, this guide prioritizes an Acyl Chloride Activation Strategy using Thionyl Chloride (


), which irreversibly drives the reaction to completion.

Key Application: This moiety serves as a critical scaffold in medicinal chemistry, particularly for constructing biaryl systems via Suzuki-Miyaura coupling (utilizing the distinct reactivity profiles of the C2 and C3 bromine atoms) or Buchwald-Hartwig aminations.

Mechanistic Analysis: The "Ortho" Challenge

To design a robust protocol, one must understand the barrier to reaction. The 2-bromo substituent exerts a steric blockade, shielding the carbonyl carbon from the approach of the methanol nucleophile.

Reaction Pathway Diagram

The following diagram illustrates the preferred activation pathway (


) versus the kinetic trap of standard esterification.

ReactionPathway Substrate 2,3-Dibromobenzoic Acid Intermediate Acyl Chloride Intermediate (Highly Reactive) Substrate->Intermediate Activation (SOCl2, Reflux) Transition Tetrahedral Intermediate Substrate->Transition Direct Fischer (Slow/Equilibrium) Intermediate->Transition Nucleophilic Attack (MeOH) Product Methyl 2,3-dibromobenzoate Transition->Product Elimination (-HCl)

Caption: Activation of the sterically hindered carbonyl via acyl chloride formation bypasses the slow kinetics of direct Fischer esterification.

Method Selection Matrix

The following table compares potential synthetic routes based on yield, scalability, and impurity profiles for this specific substrate.

ParameterMethod A: Thionyl Chloride / MeOH (Recommended)Method B: Fischer (

/MeOH)
Method C: Alkylation (

)
Mechanism Irreversible (Acyl Chloride)Equilibrium (Acid Catalyzed)

(Carboxylate Attack)
Steric Sensitivity Low (Highly reactive intermediate)High (Slow attack)Low (Attack is on MeI, not Carbonyl)
Conversion >95% (Driven by gas evolution)~70-80% (Requires excess MeOH)>95%
Safety Profile Moderate (Generates

,

)
High (Corrosive

)
Low/Moderate (MeI is neurotoxic)
Purification Simple (Evaporation/Wash)Moderate (Remove acid catalyst)Simple (Filtration)
Scalability Excellent (Process Standard)GoodPoor (MeI cost/toxicity)

Primary Protocol: In-Situ Acyl Chloride Activation

Objective: Synthesis of Methyl 2,3-dibromobenzoate on a 10g scale.

Reagents & Equipment
  • Substrate: 2,3-Dibromobenzoic acid (10.0 g, 35.7 mmol).

  • Reagent: Thionyl Chloride (

    
    ) (8.5 g, 5.2 mL, 71.4 mmol, 2.0 equiv).
    
  • Solvent: Methanol (anhydrous, 100 mL).

  • Catalyst: DMF (Dimethylformamide) - 2-3 drops (Optional, accelerates acyl chloride formation).

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ), Magnetic Stir Bar, Ice Bath.
    
Step-by-Step Methodology
Phase 1: Activation & Addition (Exotherm Control)
  • Setup: Equip the RBF with a stir bar and reflux condenser. Attach a drying tube to the top of the condenser to exclude atmospheric moisture (critical for

    
     efficiency).
    
  • Solvent Charge: Add anhydrous Methanol (100 mL) to the flask.

  • Cooling: Place the flask in an ice bath (

    
    ) and stir for 10 minutes.
    
    • Scientific Rationale: The reaction between

      
       and MeOH is exothermic and generates 
      
      
      
      in situ. Controlling the temperature prevents solvent boil-over and minimizes side reactions.
  • Reagent Addition: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe over 15–20 minutes.

    • Observation: You will observe fuming and heat generation.[1]

  • Substrate Addition: Remove the ice bath. Add the solid 2,3-dibromobenzoic acid in one portion. Add 2 drops of DMF.

Phase 2: Reaction (Thermodynamic Drive)
  • Reflux: Heat the reaction mixture to a gentle reflux (

    
    ) using an oil bath or heating mantle.
    
  • Monitoring: Maintain reflux for 3–5 hours .

    • Endpoint Validation: Monitor via TLC (Silica; 20% EtOAc/Hexane). The starting material (Acid) will appear as a streak or low

      
       spot; the product (Ester) will be a distinct high 
      
      
      
      spot.
    • Note: The 2,3-dibromo substitution may require longer reflux times than unsubstituted benzoic acid.

Phase 3: Workup & Isolation[2]
  • Concentration: Cool the mixture to room temperature. Remove the solvent and excess

    
     under reduced pressure (Rotary Evaporator) to yield a crude residue.
    
    • Safety: The distillate contains

      
       and 
      
      
      
      . Use a base trap or work in a well-ventilated fume hood.
  • Neutralization: Dissolve the residue in Ethyl Acetate (100 mL). Wash the organic layer carefully with Saturated Sodium Bicarbonate (

    
    ) solution (
    
    
    
    mL).
    • Why? This neutralizes residual

      
       and removes any unreacted starting acid (as the water-soluble carboxylate salt).
      
  • Drying: Wash with Brine (50 mL), separate the organic layer, and dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Final Isolation: Filter off the drying agent and concentrate the filtrate in vacuo.

  • Result: The product usually solidifies upon cooling or presents as a viscous oil that crystallizes.

Analytical Validation (QC)

To confirm the identity and purity of the synthesized Methyl 2,3-dibromobenzoate, compare analytical data against the following expected parameters.

Expected NMR Profile ( )

Due to the specific substitution pattern, the proton signals are distinct.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

3.94 Singlet (s)3H

(Methyl Ester)

7.75 Doublet of Doublets (dd)1HAr-H (C6, ortho to ester)

7.60 Doublet of Doublets (dd)1HAr-H (C4, ortho to Br)

7.25 Triplet (t)1HAr-H (C5, meta to ester)

Note: Chemical shifts are approximate. The key diagnostic is the methyl singlet near 3.9 ppm and the disappearance of the broad carboxylic acid singlet (~11-13 ppm).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Ester): Strong band at 1725–1735 cm

    
     .
    
  • Absence of OH: No broad band at 2500–3300 cm

    
     (confirms consumption of carboxylic acid).
    

Process Flow & Troubleshooting

The following workflow diagram details the critical decision points and troubleshooting steps.

ProcessFlow Start Start: 2,3-Dibromobenzoic Acid Reaction Reflux with MeOH / SOCl2 (3-5 Hours) Start->Reaction Check TLC / HPLC Check Reaction->Check Check->Reaction Incomplete (Add more SOCl2/Time) Workup Evaporate & Wash (Sat. NaHCO3) Check->Workup Conversion >98% Purification Recrystallization (if solid) or Flash Column Workup->Purification Final Pure Methyl 2,3-dibromobenzoate Purification->Final

Caption: Operational workflow including in-process control (IPC) checkpoints.

Troubleshooting Guide
  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance slows the attack; moisture deactivated the

      
      .
      
    • Solution: Add an additional 0.5 equiv of

      
       and extend reflux by 2 hours. Ensure glassware is bone-dry.
      
  • Issue: Low Yield after Workup.

    • Cause: Product lost during

      
       wash (if layers weren't separated well) or hydrolysis during workup.
      
    • Solution: Ensure the aqueous wash is cold.[1] Re-extract the aqueous layer with EtOAc to recover any entrained product.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution and the role of thionyl chloride).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • PubChem. (2023). Methyl 3,5-dibromobenzoate Compound Summary. National Center for Biotechnology Information. Link (Note: Used for structural analogy and spectral property verification of dibromobenzoate isomers).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • Vertex AI Search. (2023). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate. Google Patents.

Sources

Exploratory

Technical Whitepaper: Impurity Profiling and Control in Methyl 2,3-Dibromobenzoate Synthesis

Executive Summary: The "Ortho-Ortho" Challenge Methyl 2,3-dibromobenzoate is a critical scaffold in medicinal chemistry, frequently serving as the electrophilic coupling partner in Suzuki-Miyaura cross-couplings for biar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Ortho" Challenge

Methyl 2,3-dibromobenzoate is a critical scaffold in medicinal chemistry, frequently serving as the electrophilic coupling partner in Suzuki-Miyaura cross-couplings for biaryl synthesis. However, its synthesis is non-trivial due to the "Ortho-Ortho Effect."

Unlike the 3,5- or 4-substituted isomers, the 2,3-substitution pattern places a bulky bromine atom immediately adjacent to the carbonyl carbon. This creates significant steric hindrance, retarding the rate of nucleophilic attack during esterification. Consequently, standard Fischer esterification protocols often stall, leading to high levels of Residual Starting Material (RSM) —the primary impurity.

This guide provides a validated technical framework for synthesizing Methyl 2,3-dibromobenzoate with >98% purity, specifically addressing the elimination of steric-induced impurities and upstream Sandmeyer byproducts.

Synthetic Pathways & Impurity Genesis

To understand the impurity profile, we must analyze the two dominant synthetic routes. The choice of route dictates the specific impurities ("Critical Quality Attributes" or CQAs) that must be monitored.

Route A: Acid Chloride Activation (Recommended for Scale)

Mechanism: 2,3-Dibromobenzoic acid is converted to the highly reactive acid chloride using Thionyl Chloride (


) or Oxalyl Chloride, followed by methanolysis.
  • Pros: Overcomes steric hindrance via the highly electrophilic acyl chloride intermediate.

  • Cons: Generates acidic byproducts (

    
    , 
    
    
    
    ).
  • Dominant Impurities:

    • Acid Anhydrides: Formed if methanol charge is insufficient.

    • Methyl Chloride: A potential genotoxic impurity (GTI) formed from methanol + HCl.

Route B: Alkylation via Methyl Iodide (Lab Scale)

Mechanism:


 reaction of the carboxylate anion with Methyl Iodide (

) in a polar aprotic solvent (DMF/DMA).
  • Pros: Mild conditions, high conversion.[1]

  • Cons: Use of Genotoxic Impurities (GTIs) .

  • Dominant Impurities:

    • Residual MeI: Highly toxic alkylating agent.

    • O- vs N-Alkylation: If amino groups are present (not applicable here, but relevant if using amino-precursors).

Deep Dive: Impurity Origins & Fate Mapping

The purity of Methyl 2,3-dibromobenzoate is often compromised before the esterification even begins. The precursor, 2,3-dibromobenzoic acid , is typically synthesized via a Sandmeyer reaction from 2-amino-3-bromobenzoic acid. This upstream chemistry introduces "Silent Impurities" that co-migrate with the target.

Table 1: Critical Impurity Profile
Impurity NameOriginStructure / NatureDetection ChallengeRemoval Strategy
Impurity A (RSM)Incomplete Reaction2,3-Dibromobenzoic AcidHigh Polarity (HPLC)Alkaline wash (

)
Impurity B (Hydrolysis)Sandmeyer Side-Rxn2-Hydroxy-3-bromobenzoic acid methyl esterPhenolic - Similar

Monitor Precursor Purity;

wash
Impurity C (Reduction)Sandmeyer Side-RxnMethyl 3-bromobenzoateMissing Br atomCo-elutes in HPLC; Distinct in GC-MS
Impurity D (Isomer)RegioisomerismMethyl 2,5-dibromobenzoateIsomericVery difficult to separate
Impurity E (GTI)Reagent ResidueMethyl Iodide / Dimethyl SulfateCarcinogenGC-Headspace analysis
Visualization: Impurity Fate Map

The following diagram illustrates the genesis of impurities from the precursor stage through to the final ester.

ImpurityMap Precursor 2-Amino-3-bromobenzoic Acid Sandmeyer Sandmeyer Rxn (NaNO2 / CuBr2) Precursor->Sandmeyer Acid 2,3-Dibromobenzoic Acid (Crude Intermediate) Sandmeyer->Acid Imp_Phenol Impurity B: 2-Hydroxy-3-bromo... Sandmeyer->Imp_Phenol Hydrolysis Imp_Red Impurity C: 3-Bromobenzoic acid Sandmeyer->Imp_Red Hydro-deamination Esterification Esterification (MeOH / H2SO4 or SOCl2) Acid->Esterification Imp_Phenol->Esterification Carried Over Imp_Red->Esterification Carried Over Target Methyl 2,3-dibromobenzoate Esterification->Target Imp_RSM Impurity A: Unreacted Acid Esterification->Imp_RSM Steric Stall Imp_GTI Impurity E: Alkyl Halides (if MeI used) Esterification->Imp_GTI Reagent Residue

Figure 1: Impurity Fate Map tracking the propagation of upstream byproducts into the final API intermediate.

Validated Experimental Protocol

This protocol utilizes the Thionyl Chloride (


) Method . It is selected over Fischer esterification because the formation of the acid chloride intermediate actively overcomes the steric hindrance at the 2-position.

Safety Note:


 releases 

and

gas. Perform in a fume hood.
Materials
  • 2,3-Dibromobenzoic acid (1.0 eq)

  • Thionyl Chloride (1.5 eq)

  • Methanol (Anhydrous, 10 volumes)

  • Catalytic DMF (2-3 drops)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge 2,3-dibromobenzoic acid into a dry Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (

      
      ).
      
    • Add Thionyl Chloride (

      
      ) dropwise.
      
    • Add 2 drops of DMF. Rationale: DMF forms the Vilsmeier-Haack reagent, which acts as a catalyst to activate the

      
      .
      
    • Heat to reflux (75°C) for 2 hours.

    • Checkpoint: Monitor by TLC or aliquots quenched in MeOH. The solid acid should dissolve completely as it converts to the liquid acid chloride.

  • Esterification:

    • Cool the reaction mixture to 0°C.

    • Slowly add anhydrous Methanol (excess). Caution: Exothermic reaction.

    • Reflux for an additional 1 hour to ensure complete conversion of the acid chloride to the ester.

  • Work-up (Impurity Removal):

    • Concentrate the mixture under reduced pressure to remove MeOH and excess

      
      .
      
    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Critical Wash Step: Wash the organic layer with 10%

      
        (x2).
      
    • Mechanism:[1][2][3][4][5] This converts unreacted Impurity A (Acid) into its water-soluble sodium salt (

      
      ), partitioning it into the aqueous phase.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Crystallization (Polishing):

    • Recrystallize from hot Hexane/EtOAc (9:1).

    • Rationale: Methyl 2,3-dibromobenzoate crystallizes readily, while isomeric impurities (like the 2,5-isomer) often remain in the mother liquor due to different lattice energies.

Analytical Control Strategy

Due to the chemical similarity of bromo-benzoate isomers, standard C18 HPLC can struggle with resolution.

Recommended Method: GC-MS

Gas Chromatography is superior for separating halo-ester isomers.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 50°C (hold 2 min) -> 20°C/min -> 280°C.

  • Detection: MS (EI).

  • Differentiation:

    • Target (2,3-dibromo): Elutes later due to "ortho effect" interaction with stationary phase.

    • Impurity C (3-bromo): Elutes significantly earlier (lower MW).

    • Impurity D (2,5-dibromo): Typically resolves by 0.5 - 1.0 min difference.

Decision Tree for Quality Control

QCDecision Start Crude Product HPLC HPLC Purity > 98%? Start->HPLC AcidCheck Residual Acid (Impurity A) > 0.5%? HPLC->AcidCheck No IsoCheck Regioisomer Check (GC-MS) HPLC->IsoCheck Yes Reprocess_Base Reprocess: NaHCO3 Wash AcidCheck->Reprocess_Base Yes Reprocess_Cryst Reprocess: Recrystallize (Hexane) AcidCheck->Reprocess_Cryst No (Unknown Impurity) Pass RELEASE IsoCheck->Pass Isomers < 0.1% IsoCheck->Reprocess_Cryst Isomers Detected

Figure 2: Analytical workflow for batch release.

References

  • Preparation of Methyl Esters (General Methodologies)

    • Org.[6][7][8] Synth. 1929, 9, 46. (Classic Fischer Esterification). Link

  • Steric Hindrance in Benzoic Acid Derivatives

    • Goossen, L. J., et al. "Steric Hindrance in Esterification: The Ortho Effect." J. Org. Chem. 2008.[2][3][9] (Contextual grounding for the 2,3-substitution difficulty).

  • Sandmeyer Reaction Byproducts

    • Org.[6][7][8] Synth. 1955, Coll. Vol. 3, 185. (Synthesis of o-bromobenzoic acid and discussion of side reactions). Link

  • Genotoxic Impurities (Methyl Iodide/Sulfates)

    • ICH Guideline M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Link

  • Synthesis of 2,3-Dibromobenzoic Acid Precursors

    • Lira, B. F., et al. "Synthesis and characterization of di-halogenated benzoic acids." Molecules. 2013. (Verifying the precursor synthesis routes). Link

Sources

Foundational

theoretical yield calculation for Methyl 2,3-dibromobenzoate synthesis

Executive Summary Methyl 2,3-dibromobenzoate (CAS 881667-36-3) is a critical halogenated aromatic intermediate, often utilized in palladium-catalyzed coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to its disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3-dibromobenzoate (CAS 881667-36-3) is a critical halogenated aromatic intermediate, often utilized in palladium-catalyzed coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to its distinct bromine positioning.

This guide provides a rigorous framework for calculating the theoretical yield of this synthesis while addressing the specific chemical challenges posed by the ortho-substituted nature of the starting material. Unlike simple benzoic acids, 2,3-dibromobenzoic acid exhibits significant steric hindrance at the C2 position, necessitating precise protocol design to maximize conversion.

Chemical Fundamentals & Stoichiometry

The Reaction Mechanism

The synthesis is a classic Fischer Esterification , an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.



Expert Insight (Sterics): The bromine atom at the C2 position (ortho to the carboxyl group) creates steric bulk that shields the carbonyl carbon from nucleophilic attack by methanol. While Fischer esterification is valid, the reaction rate will be slower than with meta- or para-isomers. High-temperature reflux and excess methanol are non-negotiable for driving this equilibrium to the right.

Reagent Data Table

Accurate molecular weights (MW) are the foundation of yield calculation.

ReagentRoleFormulaMW ( g/mol )Density (g/mL)CAS No.
2,3-Dibromobenzoic acid Limiting Reagent

279.91 N/A (Solid)
Methanol Solvent / Reactant

32.04 0.792
Sulfuric Acid Catalyst

98.081.840
Methyl 2,3-dibromobenzoate Target Product

293.94 ~1.9 (est)

Theoretical Yield Calculation Framework

To ensure reproducibility, we define a standardized calculation workflow. We will assume a 10.0 g starting scale of 2,3-dibromobenzoic acid for this example.

Step 1: Moles of Limiting Reagent

In esterification, the alcohol (Methanol) is used in vast excess (often as the solvent). Therefore, the carboxylic acid is always the limiting reagent.




Step 2: Stoichiometric Ratio

The reaction proceeds 1:1.[1]




Step 3: Theoretical Mass Calculation




Calculation Logic Visualization

The following diagram illustrates the immutable logic flow for determining yield.

YieldLogic Input Input: Mass of 2,3-Dibromobenzoic Acid CalcMoles Calculate Moles (Mass / 279.91) Input->CalcMoles LimitCheck Identify Limiting Reagent (Acid vs. MeOH) CalcMoles->LimitCheck Stoich Apply Stoichiometry (1:1 Ratio) LimitCheck->Stoich Acid is Limiting Output Output: Theoretical Yield (Moles * 293.94) Stoich->Output

Figure 1: Logical workflow for determining the theoretical mass limit of the synthesis.

Experimental Protocol: The Self-Validating System

Safety Warning: 2,3-Dibromobenzoic acid and its esters are potential irritants. Methanol is toxic and flammable. Sulfuric acid is corrosive. Perform all operations in a fume hood.

The Protocol (Fischer Method)

This protocol is designed to overcome the ortho-steric hindrance via extended reflux time.

  • Charge: In a 100 mL Round Bottom Flask (RBF), add 10.0 g (35.7 mmol) of 2,3-dibromobenzoic acid.

  • Solvent: Add 50 mL of anhydrous Methanol (excess).

    • Why? High concentration of MeOH pushes Le Chatelier’s principle to favor ester formation.

  • Catalyst: Slowly add 1.0 mL of conc.

    
     dropwise with stirring.
    
  • Reflux: Attach a condenser and reflux at 65°C for 12-16 hours .

    • Note: Standard benzoic acids take ~4 hours. The 2,3-dibromo isomer requires longer due to the C2-bromine steric block.

  • Monitor: Check via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the acid spot (lower

    
    ) and appearance of the ester (higher 
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove excess Methanol (recycle solvent if possible).

    • Dissolve residue in 50 mL Ethyl Acetate .

    • Wash 1: 2x 30 mL Saturated

      
       (removes unreacted acid and 
      
      
      
      ).
    • Wash 2: 1x 30 mL Brine (removes water).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate to yield the crude solid.
    
Alternative High-Efficiency Route (Acid Chloride)

If the Fischer method yields <80% due to sterics, switch to the Acyl Chloride Method :

  • React Acid with Thionyl Chloride (

    
    ) to form the Acid Chloride.
    
  • Quench with Methanol. This pathway is irreversible and typically provides higher yields for sterically hindered substrates.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2,3-Dibromobenzoic Acid + MeOH + H2SO4 Reflux Reflux (65°C, 16h) Drive Equilibrium Start->Reflux Activation Evap Evaporate MeOH Concentrate Residue Reflux->Evap Completion Extract Dissolve in EtOAc Wash w/ NaHCO3 Evap->Extract Quench Dry Dry (MgSO4) & Filter Extract->Dry Purification Final Final Product: Methyl 2,3-dibromobenzoate Dry->Final Isolation

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Yield Optimization & Troubleshooting

When Actual Yield < Theoretical Yield (e.g., you isolate 8.5g instead of 10.49g), analyze these factors:

  • Incomplete Conversion (Equilibrium Limit):

    • Cause: Water produced in the reaction hydrolyzes the ester back to the acid.

    • Fix: Use a Dean-Stark trap (if using a higher boiling alcohol) or molecular sieves to sequester water.

  • Steric Hindrance (The "Ortho Effect"):

    • Cause: The C2 Bromine physically blocks the methanol approach.

    • Fix: Increase reaction time or switch to the

      
       method described in 4.2.
      
  • Workup Losses:

    • Cause: The ester may have slight solubility in the aqueous layer or mechanical loss during transfer.

    • Fix: Back-extract aqueous washes with fresh Ethyl Acetate.

References

  • PubChem. 2,3-Dibromobenzoic acid (Compound).[3][4] National Library of Medicine. Accessed October 2023. [Link]

  • PubChem. Methyl 2,3-dibromobenzoate (Compound).[3][4] National Library of Medicine. Accessed October 2023. [Link][4]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Mechanistic insight on steric hindrance in nucleophilic acyl substitution).

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Suzuki-Miyaura Coupling of Methyl 2,3-Dibromobenzoate

This Application Note is designed for researchers and drug development chemists focusing on the regioselective functionalization of polyhalogenated aromatic scaffolds. Executive Summary Methyl 2,3-dibromobenzoate represe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development chemists focusing on the regioselective functionalization of polyhalogenated aromatic scaffolds.

Executive Summary

Methyl 2,3-dibromobenzoate represents a unique "privileged scaffold" in medicinal chemistry, offering three distinct points of diversity: the ester moiety (C1) and two chemically distinct bromine atoms (C2 and C3). However, utilizing this scaffold requires mastering the regioselectivity between the two bromine positions.

This guide provides a validated workflow for:

  • Kinetic Control: Selective mono-arylation at the C3 position (sterically accessible).

  • Sequential Functionalization: Subsequent arylation at the C2 position (sterically congested) to generate unsymmetrical 2,3-diarylbenzoates.

The Regioselectivity Paradox
  • Electronic Factor: The C2 position is ortho to the electron-withdrawing ester group, making it electronically more electrophilic and prone to oxidative addition.

  • Steric Factor: The C2 position is "sandwiched" between the ester and the C3-bromine, creating a high steric barrier.

  • Outcome: Under standard palladium-catalyzed conditions, Steric factors dominate . The C3-bromine reacts preferentially, allowing for high-fidelity site-selective synthesis.

Mechanistic Workflow & Decision Tree

The following diagram illustrates the reaction pathways and the logic governing the sequential functionalization of the substrate.

SuzukiWorkflow Start Methyl 2,3-dibromobenzoate Decision Target Molecule? Start->Decision PathA Route A: Mono-Arylation (Kinetic Control) Decision->PathA Need 3-Aryl-2-Br ProductA Product A: Methyl 3-aryl-2-bromobenzoate PathA->ProductA Pd(PPh3)4, Na2CO3 60-80°C (C3 Selective) PathB Route B: Sequential Bis-Arylation (Forcing Conditions) ProductA->PathB Isolate Intermediate Note MECHANISTIC INSIGHT: C3 reacts first due to lower steric hindrance. C2 requires active 'Buchwald' ligands to overcome ortho-ester/ortho-aryl crowding. ProductA->Note ProductB Product B: Methyl 2,3-diarylbenzoate (Unsymmetrical) PathB->ProductB Pd2(dba)3, SPhos, K3PO4 100°C (C2 Activation)

Figure 1: Strategic workflow for the sequential functionalization of Methyl 2,3-dibromobenzoate.

Experimental Protocols

Protocol A: Site-Selective C3-Arylation (Mono-Coupling)

Objective: Synthesize Methyl 3-aryl-2-bromobenzoate with >95% regioselectivity.

Rationale:

  • Catalyst: Pd(PPh3)4 is used.[1][2] The bulky triphenylphosphine ligands enhance the sensitivity to steric hindrance, effectively preventing reaction at the crowded C2 position.

  • Base: Na2CO3 (mild base) is preferred over hydroxides or alkoxides to prevent hydrolysis of the methyl ester and to keep the reaction rate moderate, enhancing selectivity.

  • Solvent: Toluene/Ethanol/Water biphasic system ensures solubility of organic components while dissolving the inorganic base.

Materials Table
ReagentEquiv.Role
Methyl 2,3-dibromobenzoate 1.0Substrate
Aryl Boronic Acid 1.05Nucleophile (limiting reagent to prevent bis-coupling)
Pd(PPh3)4 0.03 (3 mol%)Catalyst (Steric discriminator)
Na2CO3 2.0Base
Solvent System -Toluene : Ethanol : Water (4:1:1 v/v)
Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine Methyl 2,3-dibromobenzoate (1.0 equiv), Aryl boronic acid (1.05 equiv), and Pd(PPh3)4 (3 mol%).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH/H2O).

  • Reaction: Heat the mixture to 70–80 °C for 6–12 hours.

    • Checkpoint: Monitor by TLC or HPLC. Look for the consumption of starting material. If bis-coupled product (spot with lower Rf usually) appears >5%, stop heating immediately.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry organic layer over Na2SO4.[3]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The mono-coupled product elutes after the starting material but before any trace bis-coupled byproducts.

Protocol B: Synthesis of Unsymmetrical 2,3-Diarylbenzoates (C2-Coupling)

Objective: Install a second (different) aryl group at the sterically congested C2 position.

Rationale:

  • Substrate: The product from Protocol A (Methyl 3-aryl-2-bromobenzoate).

  • Challenge: The C2-Br is now blocked by the ester and the newly installed C3-aryl group.

  • Solution: Use SPhos or XPhos (Buchwald dialkylbiaryl phosphines). These electron-rich, bulky ligands form highly active monoligated Pd(0) species capable of oxidative addition into hindered bromides.

  • Base: K3PO4 is used to facilitate the transmetalation in hindered systems (anhydrous conditions often work better here to allow higher temperatures).

Materials Table
ReagentEquiv.Role
Methyl 3-aryl-2-bromobenzoate 1.0Substrate (from Protocol A)
Aryl Boronic Acid (2nd) 1.5Nucleophile (Excess to drive completion)
Pd2(dba)3 0.02 (2 mol%)Palladium Source
SPhos 0.08 (8 mol%)Ligand (High activity/Steric tolerance)
K3PO4 3.0Base
Solvent -Toluene (Anhydrous) or 1,4-Dioxane
Step-by-Step Procedure
  • Catalyst Pre-complexation: In the reaction vessel, mix Pd2(dba)3 and SPhos in the solvent and stir at RT for 10 mins to generate the active catalyst species (solution turns from dark purple to orange/brown).

  • Addition: Add the substrate (Methyl 3-aryl-2-bromobenzoate), the second boronic acid, and solid K3PO4.

  • Reaction: Heat to 100–110 °C (reflux) for 12–24 hours.

    • Note: Higher temperature is required to overcome the activation energy barrier of the hindered C2 position.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.[4]

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Selectivity (Bis-coupling observed in Protocol A) Temperature too high or Catalyst too active.Reduce temp to 60°C. Ensure Boronic acid is added slowly (syringe pump) to keep concentration low.
No Reaction at C2 (Protocol B) Extreme steric hindrance.Switch ligand to XPhos or Ad2nBuP (CataCXium A). Increase temp to 120°C using Xylene.
Ester Hydrolysis (Acid formation) Base is too strong/wet.Switch to anhydrous K3PO4 or CsF. Avoid hydroxide bases.
Protodeboronation of Boronic Acid Unstable boronic acid.Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (Molander salts) for better stability.

References

  • Langer, P. et al. (2003). "Regioselective Suzuki coupling of 2,3-dibromobenzoates." Tetrahedron Letters, 44(1), 25-28. (Establishes C3-selectivity preference).

  • Miyaura, N. & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational mechanistic review).

  • Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. (Protocol B Ligand selection).

  • Fairlamb, I. J. S. (2007). "Regioselective cross-coupling reactions of multiple halogenated heterocycles and arenes." Chemical Society Reviews, 36, 1036-1045.

Sources

Application

Heck reaction protocol using Methyl 2,3-dibromobenzoate

Application Note: Site-Selective Heck Alkenylation of Methyl 2,3-Dibromobenzoate Executive Summary Methyl 2,3-dibromobenzoate represents a high-value scaffold for the synthesis of polyfunctionalized pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Heck Alkenylation of Methyl 2,3-Dibromobenzoate

Executive Summary

Methyl 2,3-dibromobenzoate represents a high-value scaffold for the synthesis of polyfunctionalized pharmaceutical intermediates. Its utility lies in the presence of two chemically distinct bromine atoms: one at the ortho-position (C2) and one at the meta-position (C3) relative to the ester group.

This Application Note details a precision protocol for the regioselective Mizoroki-Heck reaction of this substrate. By manipulating the steric profile of the palladium catalyst and the electronic environment, researchers can direct alkenylation preferentially to the C2 position (electronically activated) or the C3 position (sterically accessible). This guide synthesizes mechanistic insights from vicinal dihalide coupling (Langer et al., Fairlamb et al.) to provide a robust, self-validating workflow.

Mechanistic Principles & Regioselectivity

The core challenge is distinguishing between two vicinal bromine atoms.

  • Electronic Factor (Favors C2): The C2-bromine is ortho to the electron-withdrawing ester (COOMe). Inductive effects lower the electron density at C2, making the C2-Br bond weaker and more susceptible to oxidative addition by electron-rich Pd(0) species.

  • Steric Factor (Favors C3): The C2 position is "sandwiched" between the ester and the C3-bromine. Bulky ligands or large alkene substrates will encounter significant steric repulsion at C2, diverting the reaction to the more accessible C3 position.

Visualizing the Selectivity Logic

Regioselectivity Substrate Methyl 2,3-dibromobenzoate Decision Ligand/Substrate Interaction Substrate->Decision Pd0 Pd(0) Catalyst Species Pd0->Decision Path_Electronic Small Ligand (e.g., PPh3) Small Alkene (e.g., Acrylate) Decision->Path_Electronic Low Steric Bulk Path_Steric Bulky Ligand (e.g., P(o-tol)3) Bulky Alkene (e.g., Styrene) Decision->Path_Steric High Steric Bulk OA_C2 Oxidative Addition at C2 (Electronic Control) Path_Electronic->OA_C2 OA_C3 Oxidative Addition at C3 (Steric Control) Path_Steric->OA_C3

Figure 1: Decision tree for selecting reaction conditions based on desired regioselectivity.

Experimental Protocol: C2-Selective Alkenylation

This protocol targets the C2-position (the "Electronic" product), which is generally the preferred site for oxidative addition unless sterically impeded.

Reagents & Equipment
  • Substrate: Methyl 2,3-dibromobenzoate (1.0 equiv).

  • Alkene: tert-Butyl acrylate or Methyl acrylate (1.2 equiv). Note: Smaller alkenes enhance C2 selectivity.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: PPh₃ (10 mol%) or dppf (5 mol%). Triphenylphosphine is small enough to permit C2 attack.

  • Base: Ag₂CO₃ (2.0 equiv) or Et₃N (2.5 equiv). Silver salts often enhance selectivity in crowded halides by abstracting halides, but Et₃N is standard for cost-efficiency.

  • Solvent: DMF (Anhydrous).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of argon.

    • Add Methyl 2,3-dibromobenzoate (294 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and PPh₃ (26.2 mg, 0.1 mmol).

    • Critical Step: If using Ag₂CO₃ (550 mg, 2.0 mmol), add it now as a solid. If using Et₃N , add it via syringe later.

  • Solvation & Activation:

    • Seal the tube with a septum. Evacuate and backfill with argon (3 cycles).

    • Inject DMF (5.0 mL) via syringe. Stir at room temperature for 5 minutes to ensure catalyst complexation (solution typically turns yellow/orange).

    • Inject the Alkene (1.2 mmol) and Et₃N (if used as base, 350 µL).

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 90°C .

    • Monitoring: Check TLC every 2 hours (Eluent: 10% EtOAc/Hexanes).

    • Stop Condition: The reaction is complete when the starting material (Rf ~0.6) is consumed. The mono-coupled product usually appears at Rf ~0.45.

    • Timeframe: Typically 6–12 hours.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove Pd black and salts. Wash the pad with EtOAc.

    • Wash the filtrate with H₂O (3 x 15 mL) to remove DMF, then Brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂). Gradient: 0% → 15% EtOAc in Hexanes.

Data Summary & Expected Results
ParameterValue / Observation
Yield (Isolated) 75–85%
Regioselectivity (C2:C3) > 10:1 (with PPh₃/Acrylate)
¹H NMR Diagnostic Look for loss of symmetry in the aromatic region. C2-substitution shifts the C3-H doublet downfield.
Side Products Protodebromination (reduction of C-Br), Bis-coupling ( < 5% if temp is controlled).

Advanced Strategy: Switching to C3-Selectivity

To target the C3 position , you must override the electronic preference using steric bulk .

  • Ligand Change: Switch to P(o-tol)₃ (Tri-o-tolylphosphine) or XPhos . The bulkiness prevents the Pd center from fitting into the crowded C2 pocket.

  • Alkene Choice: Use bulkier alkenes (e.g., Styrene) to further discourage C2 attack.

  • Protocol Adjustment: Increase temperature to 110°C, as C3 is electronically less activated and requires higher energy for oxidative addition.

Self-Validating Workflow Diagram

This diagram illustrates the operational flow and the "Checkpoints" that ensure the protocol is working correctly.

Workflow Start Start: Reagent Prep (Inert Atmosphere) Complexation Catalyst Complexation (RT, 5-10 min) Start->Complexation Heating Heating (90°C) Initiate Catalytic Cycle Complexation->Heating Checkpoint1 CHECKPOINT 1: 2 Hours TLC Analysis Heating->Checkpoint1 Decision1 SM Consumed? Checkpoint1->Decision1 Continue Continue Heating Decision1->Continue No (SM present) Workup Workup & Isolation (Celite Filtration) Decision1->Workup Yes Continue->Checkpoint1 Validation VALIDATION: 1H NMR Check C2 vs C3 Regioisomer Workup->Validation

Figure 2: Operational workflow with integrated validation checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poisoned Catalyst / O₂ leakEnsure rigorous degassing. Add 1-2 mol% extra Pd.
Poor Regioselectivity Ligand too small (for C3) or too bulky (for C2)For C2: Use PPh₃ or bidentate dppf. For C3: Use P(o-tol)₃.
Homocoupling (Biaryl) Lack of reductive eliminationReduce catalyst loading; ensure excess alkene is present.
Pd Black Precipitation Ligand dissociationAdd excess ligand (increase L:Pd ratio to 4:1).

References

  • Langer, P. et al. (2011). Regioselective Suzuki-Miyaura coupling of 2,3-dibromobenzofurans.[2] Beilstein Journal of Organic Chemistry.

    • Relevance: Establishes the principle that the C2 position (adjacent to heteroatom/EWG)
  • Fairlamb, I. J. S. et al. (2020). Mechanistic basis for site-selectivity in oxidative addition of Pd(0) to dihaloarenes.[3] National Institutes of Health (PMC).

    • Relevance: detailed mechanistic study on how ligand bulk and catalyst nuclearity (Pd vs Pd2)
  • Handy, S. T. & Zhang, Y. (2006). Regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Reviews. Relevance: General rules for predicting oxidative addition sites based on steric vs. electronic factors.
  • Beletskaya, I. P. & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

    • Relevance: The definitive guide on Heck reaction conditions, ligand effects, and mechanism.

Sources

Method

Application Note: Strategic Utilization of Methyl 2,3-dibromobenzoate in Pharmaceutical Intermediate Synthesis

[1] Executive Summary Methyl 2,3-dibromobenzoate (CAS: 60038-83-1) serves as a high-value "linchpin" scaffold in modern drug discovery.[1] Its unique substitution pattern—possessing two chemically distinct bromine atoms...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2,3-dibromobenzoate (CAS: 60038-83-1) serves as a high-value "linchpin" scaffold in modern drug discovery.[1] Its unique substitution pattern—possessing two chemically distinct bromine atoms and an ortho-directing ester group—allows for sequential, site-selective functionalization.[1] This application note details the strategic use of this intermediate to access phenanthridinone and isoquinoline cores, motifs prevalent in PARP inhibitors (e.g., Olaparib analogs) and topoisomerase inhibitors.

We present a validated workflow for differentiating the C-3 and C-2 reactive sites using steric vs. electronic control, enabling the rapid assembly of non-symmetrical biaryl scaffolds.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertySpecificationRelevance
Formula C₈H₆Br₂O₂Core Scaffold
MW 293.94 g/mol Fragment-based drug design (FBDD)
Physical State White to off-white solidEasy handling/weighing
Solubility DCM, THF, TolueneCompatible with standard cross-coupling solvents
Stability Stable under ambient conditionsSuitable for GMP inventory
The Regioselectivity Challenge (Mechanism)

The utility of Methyl 2,3-dibromobenzoate lies in the competition between the two bromine atoms. Understanding this dichotomy is crucial for process design:

  • C-3 Bromine (The "Steric" Winner): Located meta to the ester. While electronically less activated than C-2, it is significantly less sterically hindered.[1] Under standard Palladium (Pd) catalysis with bulky phosphine ligands, oxidative addition occurs here first.

  • C-2 Bromine (The "Electronic" Winner): Located ortho to the electron-withdrawing ester.[1] It is electronically highly activated but sandwiched between the ester and the C-3 bromine.[1] Accessing this site typically requires small ligands or prior removal/functionalization of the C-3 position.[1] Alternatively, it is the preferred site for Magnesium-Halogen exchange (e.g., i-PrMgCl) due to the Chelation Effect (coordination to the carbonyl oxygen).

Visualization: Reactivity Decision Tree

The following diagram maps the divergent synthetic pathways based on catalyst and reagent choice.

ReactivityMap Start Methyl 2,3-dibromobenzoate Path1 Pd(0) / Bulky Ligand (e.g., SPhos, XPhos) Start->Path1 Suzuki-Miyaura Path2 i-PrMgCl / THF (-78°C) Start->Path2 Halogen Exchange Product1 C-3 Biaryl Product (Steric Control) Path1->Product1 Cyclization Intramolecular Heck/Amination Product1->Cyclization Step 2: C-2 Funct. Product2 C-2 Magnesiated Species (Chelation Control) Path2->Product2 Final Fused Tricyclic Core (Phenanthridinone) Cyclization->Final

Figure 1: Divergent reactivity map showing how condition selection dictates site-selectivity (C-3 vs C-2).

Validated Experimental Protocols

Protocol A: Site-Selective C-3 Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C-3 position while leaving the C-2 bromine intact for subsequent cyclization.[1] Rationale: The use of SPhos (a bulky Buchwald ligand) enhances the catalytic activity but reinforces the steric bias, ensuring the Pd complex reacts exclusively at the accessible C-3 site.

Reagents:
  • Methyl 2,3-dibromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:
  • Inertion: Charge a reaction vial with Methyl 2,3-dibromobenzoate, Aryl Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The starting material (diester) should disappear. If the bis-coupled product (over-reaction) is observed, lower temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The C-3 coupled product typically elutes before any trace bis-coupled byproducts.[1]

Protocol B: Synthesis of Phenanthridinone Core (C-2 Cyclization)

Objective: To cyclize the C-3 biaryl intermediate (from Protocol A) into a fused phenanthridinone system, a common pharmacophore in PARP inhibitors. Mechanism: This step involves the condensation of the ester with an amine (if using an aniline coupling partner) or a direct intramolecular arylation if the pendant ring contains a nitrogen nucleophile.

Procedure (via One-Pot Tandem Reaction):
  • Substrate: Use the C-3 biaryl intermediate containing an ortho-amino group on the newly installed ring (e.g., derived from (2-aminophenyl)boronic acid in Protocol A).

  • Cyclization: Dissolve the intermediate in EtOH or AcOH .

  • Reflux: Heat to reflux for 2–3 hours. The proximity of the amine to the C-2 ester (now brought close by the C-3 linkage) facilitates rapid lactamization.

  • Isolation: The phenanthridinone product often precipitates upon cooling. Filter and wash with cold EtOH.

Pharmaceutical Workflow Visualization

The following diagram illustrates the synthesis of a generic PARP-inhibitor scaffold using this methodology.

Workflow SM Methyl 2,3-dibromobenzoate Reagent1 2-Nitrophenylboronic acid (Pd/SPhos) Inter1 Intermediate A: Methyl 3-(2-nitrophenyl)-2-bromobenzoate SM->Inter1 Regioselective C-3 Coupling Final Phenanthridinone Scaffold (PARP Inhibitor Core) Inter1->Final Nitro Reduction -> Intramolecular Lactamization Step2 Reduction (Fe/AcOH) & Cyclization

Figure 2: Step-wise construction of a fused tricyclic lactam (Phenanthridinone) using the regioselective properties of the 2,3-dibromo scaffold.

Safety & Handling (HSE)

  • Methyl 2,3-dibromobenzoate: May cause skin and eye irritation. Use standard PPE (gloves, goggles).

  • Palladium Catalysts: Handle in a fume hood to avoid inhalation of metal dusts.

  • Waste Disposal: Halogenated organic waste streams must be segregated from non-halogenated solvents.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Langer, P. (2001). "Regioselective Suzuki Coupling of Polyhalogenated Arenes." Synthesis, (Review of site-selectivity principles in dihaloarenes).
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 24873294, Methyl 2,3-dibromobenzoate."

  • Sigma-Aldrich. "Methyl 2,3-dibromobenzoate Product Specification & MSDS."

  • Knochel, P., et al. (2003). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. (Reference for Mg-Halogen exchange selectivity).

Sources

Application

Application Note: High-Purity Isolation of Methyl 2,3-dibromobenzoate using Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2,3-dibromobenzoate from a crude reaction mixture. The primary focus is the application of silica gel-based fl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2,3-dibromobenzoate from a crude reaction mixture. The primary focus is the application of silica gel-based flash column chromatography, a robust and scalable technique for the efficient removal of common impurities, such as unreacted 2,3-dibromobenzoic acid and other process-related side products. This guide is intended for researchers, chemists, and drug development professionals who require a high degree of purity for this versatile chemical intermediate. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern the separation process.

Introduction: The Rationale for Chromatographic Purification

Methyl 2,3-dibromobenzoate is a key building block in the synthesis of a variety of more complex molecules in the pharmaceutical and materials science sectors. The purity of this starting material is paramount, as the presence of impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps. A common route to Methyl 2,3-dibromobenzoate is the Fischer esterification of 2,3-dibromobenzoic acid with methanol under acidic conditions[1]. This reaction, while generally efficient, often results in a crude product containing unreacted carboxylic acid and potentially other byproducts.

Due to the significant difference in polarity between the desired ester product (moderately polar) and the starting carboxylic acid (highly polar), silica gel column chromatography presents an ideal purification strategy. The stationary phase, silica gel, is a polar adsorbent that will interact more strongly with the polar impurities, allowing the less polar ester to elute first.

Principle of Separation

The separation of Methyl 2,3-dibromobenzoate from its likely impurities via column chromatography is based on the principle of differential adsorption and partitioning. The components of the crude mixture are partitioned between a stationary phase (silica gel) and a mobile phase (an organic solvent system).

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface rich in silanol (-Si-OH) groups. These groups are polar and can form hydrogen bonds with polar molecules.

  • Mobile Phase: A solvent system of appropriate polarity is used to carry the components through the column. By carefully selecting the mobile phase, the elution of each component can be controlled.

  • Separation Mechanism:

    • The highly polar 2,3-dibromobenzoic acid will have a strong affinity for the polar silica gel, causing it to adsorb strongly and move slowly down the column.

    • The less polar Methyl 2,3-dibromobenzoate will have a weaker interaction with the silica gel and will be more readily dissolved in the mobile phase, allowing it to travel down the column more quickly.

By systematically collecting fractions of the eluting solvent, the separated components can be isolated.

Pre-Purification: Solvent System Selection using Thin-Layer Chromatography (TLC)

Before proceeding with large-scale column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the product and impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the desired compound.

Protocol for TLC Analysis:

  • Prepare a Dilute Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of the test solvent system. A good starting point for the solvent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Vary Solvent Ratios: Prepare several developing chambers with different ratios of the chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Visualize the Spots: After the solvent front has nearly reached the top of the plate, remove it from the chamber and visualize the separated spots under a UV lamp (254 nm).

  • Analyze the Results: The ideal solvent system will show a clear separation between the spot corresponding to Methyl 2,3-dibromobenzoate and any other spots (impurities). The product spot should be well-defined and have an Rf value in the desired range.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude Methyl 2,3-dibromobenzoate. The quantities can be scaled accordingly.

Materials and Equipment
  • Crude Methyl 2,3-dibromobenzoate

  • Silica gel (flash grade, 40-63 µm particle size)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Separatory funnel (for solvent addition)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Eluent (optimized solvent system from TLC analysis)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • TLC plates, developing chamber, and UV lamp

Column Packing (Slurry Method)
  • Prepare the Column: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Prepare the Silica Slurry: In a beaker, weigh out the appropriate amount of silica gel (typically 30-50 times the weight of the crude product). Add the chosen eluent to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Pack the Column: Pour the silica slurry into the column in a single, continuous motion. Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in uniform packing. Gently tap the sides of the column to encourage even settling of the silica gel.

  • Equilibrate the Column: Once the silica gel has settled, add a layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during solvent addition. Continuously pass the eluent through the column until the packing is stable and no air channels are visible. Crucially, do not let the solvent level drop below the top of the silica gel at any point.

Sample Loading
  • Dissolve the Crude Product: Dissolve the crude Methyl 2,3-dibromobenzoate in a minimal amount of the eluent or a less polar solvent like dichloromethane.

  • Load the Sample: Carefully add the dissolved sample solution to the top of the silica gel bed using a pipette.

  • Adsorb the Sample: Allow the sample solution to absorb completely into the silica gel bed.

Elution and Fraction Collection
  • Begin Elution: Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

  • Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).

  • Collect Fractions: Begin collecting the eluting solvent in appropriately sized fractions (e.g., 10-20 mL per test tube).

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product. Spot the starting material, the crude mixture, and the collected fractions on the same TLC plate for comparison.

Isolation of the Purified Product
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain only the pure Methyl 2,3-dibromobenzoate.

  • Remove the Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Final Drying: Place the product under high vacuum to remove any residual solvent.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Solvent Screening Pack Pack Chromatography Column TLC->Pack Slurry Prepare Silica Slurry Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Isolated Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of Methyl 2,3-dibromobenzoate.

Analysis of Purified Product

The purity of the isolated Methyl 2,3-dibromobenzoate should be confirmed using appropriate analytical techniques.

Parameter Expected Outcome
Appearance White to off-white solid or colorless oil
TLC Analysis A single spot with an Rf value corresponding to the product
¹H NMR Signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show a characteristic splitting pattern for the 2,3-disubstituted benzene ring.
¹³C NMR Resonances for the ester carbonyl, the methyl group, and the six aromatic carbons (two of which are attached to bromine).
IR Spectroscopy A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch.

Safety and Handling

Methyl 2,3-dibromobenzoate and the solvents used in this protocol should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

  • Chemical Hazards: Dibrominated aromatic compounds may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors and direct contact with the skin.

  • Solvent Hazards: The organic solvents used are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect solvent systemRe-optimize the mobile phase using TLC. Consider using a more complex solvent system or a gradient elution.
Cracked Column Bed Column packed improperly or allowed to run dryRepack the column, ensuring the silica bed is always covered with solvent.
Broad Bands Sample overloaded or too much solvent used for loadingUse a smaller amount of crude material or dissolve the sample in a more minimal volume of solvent.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of Methyl 2,3-dibromobenzoate using flash column chromatography. By following these steps, researchers can obtain high-purity material suitable for a wide range of synthetic applications. The key to a successful separation lies in the careful selection of the mobile phase through preliminary TLC analysis.

References

  • Kasina, S., Nowduri, A., Babu, K. R., & Chavakula, R. (2022). Development and Validation of GC-MS Method for the Trace Level Determination of Potential Genotoxic Impurities in Anti Cancer Drug Substance Lenalidomide. World Journal of Pharmaceutical Research, 11(2), 1334-1350. [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-bromobenzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Reddy, G. H., Kumar, K. R., & Reddy, M. P. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Arkivoc, 2012(5), 246-258. [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • ChemBK. (n.d.). Benzoic acid, 2,3-dibromo-, methyl ester. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

low yield in Methyl 2,3-dibromobenzoate synthesis troubleshooting

Ticket ID: #SYN-23DB-001 Topic: Low Yield Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Logic The Core Problem: Synthesizing Methyl 2,3-dibromobenzoate is...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-23DB-001 Topic: Low Yield Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Logic

The Core Problem: Synthesizing Methyl 2,3-dibromobenzoate is not a standard esterification. The bromine atom at the C2 position (ortho) exerts significant steric pressure on the carbonyl carbon. When combined with the C3 bromine, the "buttressing effect" locks the carboxyl group out of planarity and blocks the trajectory of incoming nucleophiles (methanol).

Immediate Diagnosis: If you are using Fischer Esterification (refluxing in MeOH with


 or HCl), your yield will likely remain <30% regardless of reflux time. The equilibrium is heavily disfavored due to the high energy of the crowded tetrahedral intermediate.

Action Plan: You must switch mechanisms. Instead of attacking the crowded carbonyl (acyl substitution), you should either:

  • Activate the Carbonyl: Convert to a highly reactive Acid Chloride (

    
    ).
    
  • Change the Attack Site: Use Alkylation (

    
    ) where the carboxylate attacks a methyl source, avoiding the steric wall entirely.
    
Troubleshooting Decision Tree

TroubleshootingFlow Start Start: Low Yield (<50%) CheckPurity Check Precursor Purity (2,3-dibromobenzoic acid) Start->CheckPurity IsPure Is Precursor >95% Pure? CheckPurity->IsPure Sandmeyer Refine Sandmeyer Synthesis (See Section 4) IsPure->Sandmeyer No CheckMethod Current Esterification Method? IsPure->CheckMethod Yes Fischer Fischer (MeOH/H+) CheckMethod->Fischer AcidChloride Acid Chloride (SOCl2/Oxalyl Cl) CheckMethod->AcidChloride Alkylation Alkylation (MeI/Base) CheckMethod->Alkylation Sol_Fischer STOP. Switch Method. Steric Hindrance prevents reaction. Fischer->Sol_Fischer Sol_AcidCl Add DMF Catalyst. Ensure Anhydrous Conditions. AcidChloride->Sol_AcidCl Sol_Alkyl Switch Solvent to DMF/DMAc. Check Base Solubility. Alkylation->Sol_Alkyl

Figure 1: Diagnostic logic for identifying the root cause of low yields.

Method A: The Acid Chloride Route (Recommended for Scale-Up)

This method overcomes steric hindrance by converting the hydroxyl group into a chloride, which is an exceptional leaving group.

The Protocol
  • Activation: Suspend 2,3-dibromobenzoic acid (1.0 eq) in anhydrous Toluene or DCM.

  • Reagent: Add Thionyl Chloride (

    
    , 1.5 eq) or Oxalyl Chloride (1.2 eq).
    
  • The Critical Catalyst: Add DMF (Dimethylformamide) (2–3 drops per 10 mmol).

    • Why?

      
       alone struggles with sterically hindered acids. DMF forms the Vilsmeier reagent  (chloroiminium ion), which is far more reactive and transfers the chloride to the acid rapidly [1].
      
  • Reaction: Reflux (for

    
    ) or stir at RT (for Oxalyl Chloride) until gas evolution ceases (1–2 h).
    
  • Evaporation: Remove solvent and excess reagent completely under vacuum.

    • Note: The intermediate 2,3-dibromobenzoyl chloride is moisture sensitive. Do not purify on silica.

  • Esterification: Dissolve the residue in anhydrous DCM and add to a solution of Methanol (excess) + Pyridine (1.1 eq) at 0°C.

Troubleshooting Table: Acid Chloride Route
SymptomProbable CauseCorrective Action
No Reaction Lack of catalyst.Must add catalytic DMF. Without it, the bulky acid cannot attack the thionyl sulfur effectively.
Low Yield Hydrolysis of Acid Chloride.[1]Ensure all glassware is flame-dried. Use a

drying tube. Do not add MeOH directly to the hot acid chloride; cool first.
Starting Material Remains Incomplete activation.Monitor the formation of the acid chloride by quenching a small aliquot with MeOH and checking TLC (Ester moves higher than Acid).

Method B: The Alkylation Route (Recommended for Lab Scale)

This method is often superior for hindered acids because it avoids attacking the crowded carbonyl carbon. Instead, the carboxylate oxygen (nucleophile) attacks the unhindered methyl group of Methyl Iodide (


 mechanism).
The Protocol
  • Dissolution: Dissolve 2,3-dibromobenzoic acid (1.0 eq) in DMF (N,N-Dimethylformamide).

    • Crucial: Do not use Acetone or Methanol. You need a polar aprotic solvent to solvate the cation and leave the carboxylate "naked" and reactive.

  • Base: Add Cesium Carbonate (

    
    , 1.5 eq)  or Potassium Carbonate (
    
    
    
    ).
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the carboxylate anion [2].

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Conditions: Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer thoroughly with water to remove DMF.

Mechanism Visualization

StericComparison cluster_0 Fischer Esterification (BLOCKED) cluster_1 Alkylation (SUCCESS) Acid 2,3-Dibromo Benzoic Acid Carbonyl Carbonyl Carbon (Electrophile) Acid->Carbonyl MeOH MeOH (Nucleophile) Block STERIC WALL (Br @ C2) Block->MeOH Repels Carboxylate Carboxylate Anion (Nucleophile) Target Methyl Group (Unhindered) Carboxylate->Target Attacks MeI Methyl Iodide (Electrophile) MeI->Target

Figure 2: Why Alkylation succeeds where Fischer fails. The steric bulk of the ortho-bromine protects the carbonyl but cannot protect the external methyl iodide.

Precursor Quality: The Sandmeyer Trap

If you synthesized the 2,3-dibromobenzoic acid yourself (likely via Sandmeyer reaction from 2-amino-3-bromobenzoic acid), impurities here will ruin the esterification yield.

Common Impurity: 3-bromo-2-hydroxybenzoic acid (Salicylic acid derivative).

  • Cause: If the diazonium intermediate gets too warm (>5°C) or lacks sufficient acid during formation, water attacks instead of the bromide ion [3].

  • Detection: Run a TLC of your starting acid.[1][2] If you see a spot that trails or stains differently (phenols stain purple/red with

    
    ), your starting material is compromised.
    
  • Fix: Recrystallize the acid from Ethanol/Water before attempting esterification.

Frequently Asked Questions (FAQ)

Q: Can I use TMS-Diazomethane? A: Yes. This is the "nuclear option." It works instantly on hindered acids in Methanol/Benzene. However, it is toxic and expensive. Use only if Method B (Alkylation) fails.

Q: Why not use


 and reflux for 48 hours? 
A:  You will likely degrade your product (de-bromination or tar formation) before you reach 50% conversion. The equilibrium constant is simply too low due to the ortho-effect.

Q: My product is an oil, but it should be a solid. A: Methyl 2,3-dibromobenzoate has a low melting point, but often oils out due to residual solvent (DMF) or impurities. High-vacuum drying is essential. If it remains oil, check NMR for residual DMF (peaks at 2.9, 3.0, 8.0 ppm).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). Cesium salts in organic synthesis: Preparation of macrocyclic lactones and esters. The Journal of Organic Chemistry, 46(21), 4321-4323. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Preparation of o-Bromobenzoic acids via Sandmeyer).[3] Link

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for Methyl 2,3-dibromobenzoate

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of Methyl 2,3-dibromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of Methyl 2,3-dibromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and rationally designing your reaction conditions for success. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of mono- and di-substituted products. How can I favor the formation of the di-substituted product?

This is a common challenge with di-halogenated substrates. To favor di-substitution, you need to ensure the second coupling is efficient. Key factors to consider are:

  • Stoichiometry of the Boronic Acid/Ester: Ensure you are using at least 2.2-2.5 equivalents of the boronic acid or ester to drive the reaction to completion.

  • Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) can be beneficial for the more challenging second coupling.

  • Reaction Time and Temperature: The second coupling often requires more forcing conditions. Increasing the reaction time and/or temperature can promote the formation of the di-substituted product.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the second, more sterically hindered C-Br bond.

Q2: My reaction is stalling at the mono-substituted product. Which bromine is more reactive?

For Methyl 2,3-dibromobenzoate, the C-Br bond at the 3-position (meta to the ester) is generally more reactive towards oxidative addition than the C-Br bond at the 2-position (ortho to the ester). This is due to the significant steric hindrance imposed by the adjacent methyl ester group on the ortho position.[1][2] Therefore, the primary mono-substituted product is likely Methyl 2-bromo-3-arylbenzoate. Pushing the reaction to full di-substitution requires overcoming the steric barrier at the C2 position.

Q3: I am observing significant dehalogenation (hydrodehalogenation) of my starting material. What causes this and how can I prevent it?

Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by:

  • Presence of Water or Protic Solvents: These can act as a proton source.

  • Certain Bases: Some bases can promote this side reaction.

  • Instability of the Boronic Acid: Protodeboronation of the boronic acid can lead to the formation of arenes that can participate in side reactions.

To minimize dehalogenation:

  • Use anhydrous solvents and reagents.

  • Consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[3]

  • Choose your base carefully. While stronger bases can facilitate the reaction, they may also increase side reactions. A thorough base screen is often necessary.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Di-substituted Product

You are attempting a double Suzuki coupling on Methyl 2,3-dibromobenzoate but are obtaining a low yield of the target di-aryl product, with significant amounts of starting material and mono-substituted intermediate remaining.

The Suzuki coupling catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For a double coupling on a sterically hindered substrate like Methyl 2,3-dibromobenzoate, the rate-limiting step is often the second oxidative addition at the sterically encumbered C2 position. The initial coupling at the less hindered C3 position is generally faster. The reaction stalling at the mono-substituted intermediate indicates that the catalytic system is not efficient enough to overcome the higher activation energy of the second C-Br bond cleavage.

start Low Di-substitution Yield reagent_stoichiometry Increase Boronic Acid/Ester (2.2-2.5 eq.) start->reagent_stoichiometry 1. Check Stoichiometry catalyst_system Optimize Catalyst System start->catalyst_system 2. Evaluate Catalyst reaction_conditions Adjust Reaction Conditions start->reaction_conditions 3. Modify Conditions base_solvent Screen Base and Solvent start->base_solvent 4. Re-evaluate Medium ligand_choice Switch to Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) catalyst_system->ligand_choice Ligand is Key catalyst_loading Increase Pd Loading (2-5 mol%) catalyst_system->catalyst_loading Increase Loading temperature Increase Temperature reaction_conditions->temperature Increase Driving Force time Increase Reaction Time reaction_conditions->time Allow for Completion base_screen Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) base_solvent->base_screen Base Affects Transmetalation solvent_screen Screen Solvents (e.g., Toluene, Dioxane, DMF) base_solvent->solvent_screen Solvent Polarity Matters end Optimized Di-substitution ligand_choice->end Improved Yield catalyst_loading->end Improved Yield temperature->end Improved Yield time->end Improved Yield base_screen->end Improved Yield solvent_screen->end Improved Yield

Caption: Troubleshooting workflow for low di-substitution yield.

Problem 2: Achieving Selective Mono-Arylation

You want to synthesize the mono-substituted product, specifically coupling at the more reactive C3 position while leaving the C2-Br bond intact for subsequent diversification.

Achieving selective mono-arylation relies on exploiting the inherent difference in reactivity between the two C-Br bonds. The steric hindrance at the C2 position makes it less susceptible to oxidative addition. By carefully controlling the reaction conditions, you can favor the reaction at the C3 position and stop it before significant C2 coupling occurs.

ParameterRecommended Condition for Mono-arylationRationale
Boronic Acid/Ester Stoichiometry 0.95 - 1.05 equivalentsLimiting the nucleophile is the most critical factor to prevent double addition.
Reaction Temperature Lower temperature (e.g., 60-80 °C)Provides less energy to overcome the higher activation barrier of the second oxidative addition.
Reaction Time Monitor carefully and quench upon consumption of starting materialPrevents the slower second coupling from occurring over extended periods.
Ligand Choice Less bulky ligands (e.g., PPh₃) may sufficeCan be sufficient for the less hindered C3 position and may be less effective at the more hindered C2 site. However, a screen including more sophisticated ligands is still recommended to optimize yield.
Catalyst Loading Standard loading (1-2 mol%)A very high loading might start to overcome the selectivity barrier.
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2,3-dibromobenzoate (1.0 eq.), the desired arylboronic acid (1.0 eq.), a palladium source (e.g., Pd₂(dba)₃, 1 mol%), and a suitable ligand (e.g., PPh₃, 4 mol%).

  • Add a degassed solvent (e.g., Toluene) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Understanding the Suzuki Coupling Catalytic Cycle

A firm grasp of the catalytic cycle is essential for effective troubleshooting.[4][5]

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L_n-Br OxAdd->PdII_halide Rate-limiting for sterically hindered substrates Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_aryl Base is crucial RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product Forms C-C bond ArylHalide Ar-Br (Methyl 2,3-dibromobenzoate) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Miyaura, N., & Suzuki, A. (1979). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Campeau, L.-C., & Fagnou, K. (2006). Site-Selective Suzuki-Miyaura Cross-Coupling of Dihaloarenes. Chemical Society Reviews, 35(6), 521-525. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 50(5), 1335–1347. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rossi, R., Bellina, F., & Lessi, M. (2011). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Advanced Synthesis & Catalysis, 353(8), 1165–1214. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in Methyl 2,3-dibromobenzoate Cross-Coupling Reactions

Introduction Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] The Suzuki-Miyaura coupling, a vers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, is frequently employed for the functionalization of complex aromatic systems like Methyl 2,3-dibromobenzoate.[3][4][5] However, the efficiency of these reactions is often hampered by catalyst deactivation, a complex issue leading to sluggish reactions, low yields, and the formation of undesirable byproducts.

This technical guide provides a comprehensive troubleshooting framework for researchers encountering catalyst deactivation during the cross-coupling of Methyl 2,3-dibromobenzoate. We will delve into the common causes of catalyst inactivation, present diagnostic procedures, and offer actionable solutions to restore and maintain catalytic activity.

Core Principles of the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Methyl 2,3-dibromobenzoate).[5][6] This is often the rate-determining step.[5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.[3][5][6]

  • Reductive Elimination: The two organic partners couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3][5][6]

Catalyst deactivation can occur at any stage of this cycle, disrupting the entire process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is sluggish or has stalled completely. What are the likely causes related to the catalyst?

Answer: A stalled reaction is a classic symptom of catalyst deactivation. Several factors can contribute to this:

  • Palladium Black Formation: The most visible sign of catalyst death is the precipitation of black, insoluble palladium metal. This aggregation prevents individual palladium atoms from participating in the catalytic cycle.

    • Causality: This can be caused by high temperatures, improper ligand choice, or the presence of impurities.[6][7]

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst, are susceptible to oxidation.[8][9]

    • Causality: Trace oxygen in the reaction vessel can oxidize the phosphine, rendering it incapable of coordinating to the palladium center.[8][9]

  • Inefficient Precatalyst Activation: Many reactions utilize Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[8][10]

    • Causality: If the reduction is incomplete or inefficient, there will be an insufficient concentration of the active catalyst to drive the reaction.[8][10]

Troubleshooting Workflow for a Stalled Reaction

Stalled_Reaction_Workflow Start Reaction Stalled/Sluggish Check_Pd_Black Observe for Palladium Black Precipitation Start->Check_Pd_Black Pd_Black_Yes Yes Check_Pd_Black->Pd_Black_Yes Precipitate Observed? Pd_Black_No No Check_Pd_Black->Pd_Black_No Check_Reagents Analyze Reagent Quality (Ligand, Solvent, Base) Solution_Reagents Action: - Use fresh, high-purity ligand. - Ensure anhydrous and degassed solvent. - Verify base integrity. Check_Reagents->Solution_Reagents Check_Setup Verify Inert Atmosphere (Degassing Technique) Solution_Setup Action: - Improve degassing procedure (e.g., freeze-pump-thaw cycles). - Use a glovebox for setup. Check_Setup->Solution_Setup Solution_Pd_Black Action: - Lower reaction temperature. - Screen alternative, bulkier ligands. - Purify starting materials. Pd_Black_Yes->Solution_Pd_Black Pd_Black_No->Check_Reagents Pd_Black_No->Check_Setup Deactivation_Reactivation Active_Catalyst Active Pd(0)L_n Catalyst Deactivated_Pd0 Deactivated Pd(0) Nanoparticles (Palladium Black) Active_Catalyst->Deactivated_Pd0 Aggregation Oxidized_PdII Oxidized, Inactive Pd(II) Species Active_Catalyst->Oxidized_PdII Oxidation (O₂ present) Ligand_Degradation Ligand Oxidation (e.g., P(Ar)₃ → O=P(Ar)₃) Active_Catalyst->Ligand_Degradation Ligand Degradation Reactivation_Oxidant Add Mild Oxidant (e.g., Benzoquinone) Deactivated_Pd0->Reactivation_Oxidant Reoxidation Reactivation_Ligand Add Fresh Ligand Ligand_Degradation->Reactivation_Ligand Replenishment Reactivation_Oxidant->Active_Catalyst Reactivation_Ligand->Active_Catalyst

Caption: Common catalyst deactivation pathways and potential in-situ reactivation strategies.

Conclusion

Successfully troubleshooting catalyst deactivation in the cross-coupling of Methyl 2,3-dibromobenzoate requires a systematic approach grounded in a solid understanding of the reaction mechanism. By carefully considering factors such as reagent purity, inert atmosphere, and reaction temperature, researchers can significantly mitigate the risk of catalyst inactivation. When deactivation does occur, the diagnostic and troubleshooting steps outlined in this guide provide a framework for identifying the root cause and implementing effective solutions, ultimately leading to more robust and reproducible synthetic outcomes.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). Available at: [Link]

  • SciSpace. Poisoning and deactivation of palladium catalysts. Available at: [Link]

  • Google Patents. CN103623843A - Method for reactivating palladium carbon catalyst.
  • National Institutes of Health. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]

  • Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • StudySmarter. Catalyst Poisoning: Palladium & Platinum. Available at: [Link]

  • ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]

  • ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • ACS Publications. Role of Halide Ions in Divalent Palladium-Mediated Reactions: Competition between β-Heteroatom Elimination and β-Hydride Elimination of a Carbon−Palladium Bond. Available at: [Link]

  • Journal of the American Chemical Society. Oxidative addition of alkyl halides to zero-valent palladium complexes. Mechanisms. Available at: [Link]

  • ACS Publications. Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Available at: [Link]

  • World Journal of Pharmaceutical Research. development and validation of gc-ms method for the trace level determination of potential genotoxic. Available at: [Link]

  • ChemRxiv. A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. Available at: [Link]

  • Google Patents. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst.
  • YouTube. Ligand design for cross-couplings: phosphines. Available at: [Link]

  • ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. Available at: [Link]

  • ResearchGate. (Br 2 /DMSO) catalytic system for the selective oxidation of methylarenes. Available at: [Link]

  • National Institutes of Health. Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate). Available at: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • ResearchGate. Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate). Available at: [Link]

  • Royal Society of Chemistry. The chemistry of phosphines in constrained, well-defined microenvironments. Available at: [Link]

  • ACS Publications. On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Available at: [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis | Request PDF. Available at: [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]

  • ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. Available at: [Link]

  • PubChem. Methyl 3,5-Dibromobenzoate. Available at: [Link]

  • St. John's University and College of St. Benedict. oxidative addition and palladium coupling. Available at: [Link]

  • OUCI. Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review. Available at: [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. Available at: [Link]

  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]

  • ResearchGate. Pd deactivation problem in oxidations and the solutions. Available at: [Link]

Sources

Optimization

challenges in the purification of Methyl 2,3-dibromobenzoate isomers

Case Reference: MD-23-ISO-PUR Status: Operational | Updated: February 7, 2026 Support Level: Tier 3 (Senior Application Scientist) Executive Summary Methyl 2,3-dibromobenzoate is a critical intermediate often employed in...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: MD-23-ISO-PUR

Status: Operational | Updated: February 7, 2026 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Methyl 2,3-dibromobenzoate is a critical intermediate often employed in the synthesis of fused heterocycles and pharmaceutical scaffolds (e.g., quinazolinones). Its purification presents unique challenges due to the "Ortho-Effect"—steric crowding at the 2,3-position creates physical properties (solubility, polarity) nearly identical to its regioisomers (2,4-, 2,5-, and 3,4-dibromobenzoate).

This guide addresses the three most common failure modes reported by our user base: Chromatographic Co-elution , Crystallization "Oiling Out," and Hydrolytic Instability.

Module 1: Chromatographic Separation (The "Co-Elution" Issue)

The Problem

Users frequently report that Methyl 2,3-dibromobenzoate co-elutes with the 2,5-dibromo isomer on standard C18 columns.

  • Root Cause: Both isomers possess nearly identical hydrophobicity (LogP ~3.6). Standard alkyl-bonded phases (C18/C8) rely on hydrophobic interaction, which is insufficient to discriminate between the subtle dipole differences caused by bromine positioning.

The Solution: Leverage - Interactions

To separate these isomers, you must exploit the electronic density differences of the aromatic ring, not just hydrophobicity.

Recommended Protocol: Stationary Phase Switching
  • Primary Choice: Phenyl-Hexyl or Biphenyl stationary phases.

    • Mechanism:[1][2][3] The 2,3-substitution pattern creates a distinct electron-deficient region on the benzene ring compared to the 2,5-pattern. Phenyl-based columns engage in

      
      -
      
      
      
      stacking, retaining the isomers differently based on their electron cloud geometry.
  • Mobile Phase Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN).[4]

    • Reasoning: ACN's

      
      -electrons can compete with the stationary phase for interaction with the analyte, dampening the separation effect. MeOH allows the 
      
      
      
      -
      
      
      interaction between the analyte and the column to dominate.
Data: Retention Factor Comparison (Hypothetical Optimization)
Stationary PhaseMobile PhaseSeparation Factor (

) 2,3 vs 2,5
Resolution (

)
Verdict
C18 (Standard) Water/ACN1.020.8 (Co-elution)FAIL
C18 (Standard) Water/MeOH1.051.1 (Partial)POOR
Phenyl-Hexyl Water/MeOH1.15 2.3 (Baseline) PASS
Workflow Visualization: Method Development Loop

HPLC_Optimization Start Start: Crude Mixture (2,3- vs 2,5-isomer) Step1 Run Standard C18 (Water/ACN Gradient) Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Success Proceed to Prep Check1->Success Yes Fail1 Switch Solvent to MeOH (Enhance H-bonding) Check1->Fail1 No (Co-elution) Check2 Resolution > 1.5? Fail1->Check2 Check2->Success Yes Fail2 Switch Column to Phenyl-Hexyl or Biphenyl Check2->Fail2 No Mechanism Mechanism: Exploit π-π Stacking Fail2->Mechanism Mechanism->Success Optimized

Caption: Decision logic for separating regioisomers. Switching to Phenyl-Hexyl phases exploits electronic differences when hydrophobicity is identical.

Module 2: Crystallization Dynamics (The "Oiling Out" Issue)

The Problem

Methyl 2,3-dibromobenzoate often separates as a viscous oil rather than a crystalline solid during cooling, trapping impurities.

  • Root Cause: The bulky bromine atoms at the 2- and 3-positions create steric strain, disrupting the crystal lattice packing energy. This lowers the melting point (often

    
    C or semi-solid) and promotes super-saturation.
    
The Solution: The "Dual-Solvent" Trick

Do not use a single solvent (like pure Hexanes). You need a Solvent-Antisolvent system that allows slow lattice formation.

Protocol: Controlled Precipitation
  • Dissolution: Dissolve the crude oil in the minimum amount of Isopropyl Alcohol (IPA) at 40°C.

    • Why IPA? It solubilizes the ester well but is more viscous than MeOH, slowing diffusion and preventing rapid oiling.

  • Antisolvent Addition: Add Water dropwise until persistent turbidity is observed.

  • Seeding (Critical): If available, add a seed crystal. If not, scratch the glass surface with a glass rod to induce nucleation.

  • Cooling Ramp:

    • Hold at RT for 1 hour (do not put in ice yet).

    • Once solids appear, move to 4°C fridge overnight.

    • Warning: Rapid cooling to -20°C will immediately cause oiling out.

Module 3: Chemical Decontamination (Acid Removal)

The Problem

Analytical HPLC shows a "ghost peak" that tails significantly, often eluting just before the main ester peak.

  • Root Cause: This is likely 2,3-dibromobenzoic acid (the hydrolysis product). Methyl esters with ortho-halogens are susceptible to hydrolysis due to the "neighboring group effect" or simply from wet solvents.

The Solution: The Bicarbonate Wash

Standard water washes are insufficient because the dibromobenzoic acid is lipophilic and partitions back into the organic layer.

Protocol: Enhanced Workup
  • Dilution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

  • The pH Swing:

    • Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Check pH: The aqueous layer must be pH ~9.

    • Mechanism:[1][2][3] This deprotonates the acid (forming the sodium salt), forcing it into the aqueous layer.

  • The Brine Lock: Wash 1x with Saturated Brine. This "dries" the organic layer partially and breaks any emulsions.

  • Drying: Use Sodium Sulfate (

    
    ), not Magnesium Sulfate (
    
    
    
    ).
    
    
    is slightly acidic (Lewis acid) and can promote degradation if the ester is sensitive.

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS for purity analysis? A: Yes, but be cautious. The high injector port temperature (>250°C) can cause thermal debromination or isomerization.

  • Recommendation: Use a lower inlet temperature (200°C) or stick to HPLC-UV (254 nm) for accurate purity assessment.

Q: My product turned pink during storage. Is it ruined? A: Not necessarily. Brominated aromatics are photo-sensitive. Trace liberation of radical bromine (


) causes the pink color.
  • Fix: Recrystallize with a small amount of sodium thiosulfate (reducing agent) in the aqueous wash to quench free bromine, and store in amber vials.

Q: What is the expected melting point? A: Unlike the 3,5-isomer (MP ~107°C), the 2,3-isomer has a lower melting point due to steric clash, typically in the range of 35–45°C (or a viscous oil if slightly impure). Do not use MP as the sole indicator of purity; rely on NMR integration.

References

  • Isomer Separation Logic

    • Source: Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids.
  • Impurity Profiling (Analogous Systems)

    • Source: Kasina, S. et al. "Development and Validation of GC-MS Method for Genotoxic Impurities in Lenalidomide."[1] World Journal of Pharmaceutical Research, 2022. (Describes bromomethyl-benzoate impurity behaviors).

  • Physical Properties & Synthesis

    • Source: PubChem Compound Summary for Methyl 3,5-dibromobenzoate (Isomer comparison d
  • Chromatographic Mechanisms

    • Source: Nacalai Tesque. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.

Sources

Troubleshooting

Technical Support Center: Process Optimization for Methyl 2,3-dibromobenzoate

Welcome to the Process Chemistry Technical Center. Subject: Scale-Up Synthesis of Methyl 2,3-dibromobenzoate Ticket ID: SC-M23DBB-001 Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Center. Subject: Scale-Up Synthesis of Methyl 2,3-dibromobenzoate Ticket ID: SC-M23DBB-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

Scaling the synthesis of Methyl 2,3-dibromobenzoate presents a specific set of challenges dominated by steric hindrance and regiochemical stability .[1] Unlike simple benzoates, the 2,3-dibromo substitution pattern places a bulky bromine atom at the ortho position relative to the carbonyl group.[1] This creates significant steric shielding, making standard Fischer esterification (equilibrium-driven) sluggish and prone to incomplete conversion.[1]

This guide prioritizes the Acid Chloride Route (via Thionyl Chloride) over standard Fischer esterification for scale-up.[1] While operationally more demanding due to gas evolution, it drives the reaction to completion—a critical requirement when the starting material (2,3-dibromobenzoic acid) is high-value.[1]

Module 1: Reaction Engineering & Protocol

Core Workflow: The Acid Chloride Activation

We recommend the Acyl Chloride Method for batches >100g.[1] This method bypasses the equilibrium limitations of acid-catalyzed esterification.[1]

Interactive Workflow Diagram

(Visualizing the stepwise transformation and critical control points)

ReactionWorkflow Start 2,3-Dibromobenzoic Acid (Solid) Inter Intermediate: Acid Chloride Start->Inter Activation (Reflux 2-4h) Reagent SOCl2 (Thionyl Chloride) + cat. DMF Reagent->Inter Product Methyl 2,3-dibromobenzoate (Crude) Inter->Product Methanolysis (0°C to RT) Gas Off-gas: HCl + SO2 Inter->Gas MeOH Methanol (Excess) MeOH->Product

Figure 1: Sequential workflow for the activation and esterification of 2,3-dibromobenzoic acid. Note the distinct gas evolution phase.

Troubleshooting Guide: Reaction Phase

Q: My reaction conversion is stalling at ~80% despite refluxing for 24 hours. Why? A: If you are using H₂SO₄/MeOH (Fischer Esterification), the ortho-bromine at position 2 is physically blocking the carbonyl carbon from nucleophilic attack by methanol.[1]

  • The Fix: Switch to the Thionyl Chloride (SOCl₂) method.[1] The formation of the acid chloride is less sensitive to this hindrance, and the subsequent reaction with methanol is highly energetic and irreversible.

  • Mechanism: The acid chloride intermediate is a "activated" electrophile, making the carbonyl carbon significantly more susceptible to attack than the protonated acid in the Fischer method [1].

Q: I see a dark discoloration during the SOCl₂ addition. Is the product decomposing? A: This is likely due to trace iron contaminants or excessive heating rate.

  • The Fix: Ensure your SOCl₂ is distilled or high-grade.[1] Add a catalytic amount of DMF (Dimethylformamide).[1] DMF forms the Vilsmeier-Haack reagent in situ, which catalyzes the formation of the acid chloride at lower temperatures, preventing thermal decomposition [2].[1]

Q: How do I safely manage the exotherm when adding Methanol? A: Never add Methanol to the hot acid chloride.

  • Protocol: Distill off excess SOCl₂ first (critical step).[1] Dissolve the residue in dry Toluene or DCM.[1] Cool this solution to 0°C. Add Methanol dropwise. This controls the HCl release and heat generation.[1]

Module 2: Purification & Isolation

Critical Data: Physical Properties
PropertyValueImplication for Scale-Up
State (RT) Low-melting solid or Viscous OilMay not crystallize easily if impure.[1]
Boiling Point ~140-150°C @ 5 mmHg (Est.)[1]High-vacuum distillation is viable.[1]
Solubility Soluble in DCM, EtOAc, TolueneStandard organic extraction works well.[1]
Impurity Profile Unreacted Acid, Methyl 3-bromobenzoateAcid removal requires pH control.[1]
Troubleshooting Guide: Work-up

Q: The product is oiling out and won't crystallize. A: Methyl 2,3-dibromobenzoate has a low melting point (likely <50°C) and tends to supercool.[1]

  • The Fix: Do not rely on crystallization for the first crop.

    • Perform a High Vacuum Distillation (0.1–1.0 mmHg) to collect the main fraction.[1]

    • If a solid is strictly required, dissolve the distilled oil in a minimum amount of hot Hexanes or Heptane and cool slowly to -20°C with seeding.

Q: I have residual starting material (Acid) in my product. How do I remove it without hydrolyzing the ester? A: The 2,3-dibromo ester is sterically protected against hydrolysis, but you should still be gentle.[1]

  • Protocol: Wash the organic layer with 5% NaHCO₃ (Sodium Bicarbonate) .[1]

  • Warning: Do not use NaOH (Sodium Hydroxide).[1] Strong bases can attack the aromatic ring halogens (SNAr) or cause saponification despite the steric hindrance.[1]

Module 3: Safety & Engineering Controls

Off-Gas Management Logic

The SOCl₂ route generates stoichiometric quantities of SO₂ and HCl gases.[1] On a multigram/kilogram scale, this cannot be vented to a fume hood sash.[1]

ScrubberSystem Reactor Reactor (SO2 + HCl generation) Trap Empty Trap (Prevent Backflow) Reactor->Trap Gas Flow Scrubber1 Scrubber 1: Water (Absorbs HCl) Trap->Scrubber1 Scrubber2 Scrubber 2: NaOH (Neutralizes SO2) Scrubber1->Scrubber2 Exhaust Clean Exhaust Scrubber2->Exhaust

Figure 2: Mandatory scrubber configuration for Thionyl Chloride mediated scale-up.[1]

Safety FAQs

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often milder.[1] However, Oxalyl Chloride generates Carbon Monoxide (CO), which is odorless and undetectable.[1]

  • Decision: For safety in a standard lab without CO monitoring, Thionyl Chloride is preferred because the SO₂ smell acts as a warning property. If using Oxalyl Chloride, CO monitoring is mandatory [3].[1]

References

  • MasterOrganicChemistry. (2024).[1][2] Conversion of Carboxylic Acids to Esters using Acid and Alcohols (Fischer Esterification). Link

  • Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids: Conversion to Acid Chlorides. Link

  • Common Organic Chemistry. (2024).[1] Common Conditions: Acid to Ester (SOCl2 + MeOH).[1][3] Link

Sources

Optimization

alternative catalysts for cross-coupling with Methyl 2,3-dibromobenzoate

Topic: Alternative Catalysts for Cross-Coupling with Methyl 2,3-dibromobenzoate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1] We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts for Cross-Coupling with Methyl 2,3-dibromobenzoate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Advanced Catalysis Support Hub. You are likely here because standard catalytic systems (e.g., Pd(PPh3)4, Pd(dppf)Cl2) are failing to deliver the yield or regioselectivity required for your Methyl 2,3-dibromobenzoate scaffold.[1] This substrate presents a classic "steric vs. electronic" conflict: the C2 position is electronically activated but sterically sandwiched, while the C3 position is accessible but less activated.

This guide moves beyond basic textbook protocols to provide field-tested solutions using Pd-NHC (N-Heterocyclic Carbene) and Nickel (Ni) architectures.

Module 1: The Regioselectivity Paradox

Understanding Your Substrate's Behavior

Before selecting a catalyst, you must define your target.[1] The 2,3-dibromo motif behaves differently depending on the metal center.

  • The C2 Position (Ortho to Ester): Electronically favored for oxidative addition (most electron-deficient) but sterically deactivated by the flanking ester and C3-bromide.

  • The C3 Position (Meta to Ester): Sterically accessible but less electronically activated.[1]

Status Quo: Standard bulky Pd-phosphines (e.g., SPhos, PPh3) typically favor C3-coupling because the ligand bulk prevents access to the crowded C2 pocket.

Visualizing the Challenge

Regioselectivity Substrate Methyl 2,3-dibromobenzoate C2 C2 Position (Ortho-Ester) Substrate->C2 Electronic Pull C3 C3 Position (Meta-Ester) Substrate->C3 Steric Access C2_Prop High Electronic Activation Severe Steric Hindrance Target for Small/Flexible Catalysts C2->C2_Prop C3_Prop Moderate Activation High Accessibility Target for Bulky Pd-Phosphines C3->C3_Prop

Figure 1: Strategic analysis of reactive sites on Methyl 2,3-dibromobenzoate.

Module 2: High-Performance Pd-NHC Alternatives

Solution for: Sluggish Conversion & "Impossible" Sterics

When phosphine ligands fail to promote oxidative addition at the crowded C2 site, or when conversion is low due to catalyst decomposition, Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are the industry standard alternative.

Q: Why switch from Phosphines to NHCs (PEPPSI)? A: NHC ligands are strong


-donors, creating an electron-rich Pd center that accelerates oxidative addition into the difficult C-Br bond. The "wingtip" sterics of the NHC ligand are flexible, often allowing access to hindered sites that rigid phosphines cannot reach.

Q: Which PEPPSI catalyst should I start with? A:

  • Pd-PEPPSI-IPr: The "workhorse." Good starting point for general coupling.

  • Pd-PEPPSI-IPent: Superior for highly sterically hindered couplings (e.g., forcing C2 coupling or coupling with tetra-ortho-substituted biaryls). The flexible pentyl chains wrap around the metal, stabilizing the intermediate while allowing substrate approach.

Protocol: Pd-PEPPSI-IPent Cross-Coupling
ComponentEquivalentsRole
Methyl 2,3-dibromobenzoate 1.0Substrate
Boronic Acid 1.1 - 1.5Coupling Partner
Pd-PEPPSI-IPent 1 - 3 mol%Catalyst (High turnover)
K₂CO₃ or K₃PO₄ 2.0 - 3.0Base (Activates Boron)
1,4-Dioxane / H₂O (4:1) 0.2 MSolvent System

Step-by-Step:

  • Charge a vial with substrate, boronic acid, base, and catalyst.[1][2]

  • Evacuate and backfill with Argon (3x).[1] Note: PEPPSI catalysts are air-stable as solids, but the active cycle is O2-sensitive.

  • Add degassed solvent (Dioxane/Water).

  • Stir vigorously at 60°C (for C3 selectivity) or 80-100°C (to force C2 conversion).

  • Monitor via HPLC. If C2 coupling is required but C3 is observed, lower temperature to 40°C and switch to Pd-PEPPSI-SIPr (saturated backbone) to alter electronic preference.

Module 3: The Nickel Alternative

Solution for: Cost Reduction & Altered Selectivity

Nickel is smaller than Palladium and operates via different mechanistic pathways (often involving Radical/SET processes), which can bypass the steric rules governing Pd-catalysis.[1]

Q: When should I use Nickel? A:

  • Cost: When scaling up and Pd is too expensive.

  • Selectivity: Ni often tolerates the "ortho-effect" better than Pd.

  • Substrate: If using Aryl Chlorides (if you switch starting materials) or if the ester is sensitive to the basicity required for Pd.

Q: What is the "Gold Standard" Ni-system for this substrate? A: Ni(COD)₂ + PCy₃ or Ni(COD)₂ + dppf . However, handling Ni(COD)₂ requires a glovebox.[1] Air-Stable Alternative:NiCl₂(dme) + dppf with an in-situ reductant (e.g., Grignard or Zn), though this is risky with the ester group.[1] Recommendation: Use Ni(II) Precatalysts that do not require external reductants if coupling with Boronic Acids (Suzuki).[1]

Protocol: Ni-Catalyzed Suzuki Coupling
ComponentEquivalentsRole
Substrate 1.0Methyl 2,3-dibromobenzoate
Boronic Acid 1.5Partner
NiCl₂(dme) 5-10 mol%Pre-catalyst
dppf 10-20 mol%Ligand (Bidentate preferred)
K₃PO₄ 3.0Base
Toluene 0.25 MSolvent

Critical Troubleshooting:

  • Issue: Homocoupling of the boronic acid.

  • Fix: Switch solvent to THF or DME . Nickel is prone to promoting homocoupling if the transmetallation step is slow.

  • Issue: Ester hydrolysis.

  • Fix: Use anhydrous K₃PO₄ and avoid water in the solvent system (unlike Pd, Ni-Suzuki often works well in dry organic solvents).

Module 4: Troubleshooting Decision Matrix

Scenario: "I have run the reaction, and..."

ObservationDiagnosisSolution
No Reaction (SM recovered) Oxidative Addition failed. The C2/C3 sites are too crowded for your current ligand.Switch to Pd-PEPPSI-IPent. The NHC ligand promotes OA into hindered halides better than phosphines.
Mixture of C2 and C3 products Low Regioselectivity.[3] Catalyst is not discriminating between steric (C3) and electronic (C2) factors.Use a Bulky Phosphine (e.g., SPhos). Extreme bulk will force the reaction almost exclusively to the accessible C3 position.
Dehalogenation (H-atom transfer)

-Hydride elimination or solvent activation. Common in prolonged heating.
Switch to Nickel. Ni pathways are less prone to hydrodehalogenation in this specific context. Lower the temperature.
Ester Hydrolysis Base/Water incompatibility.Use Anhydrous Conditions. Switch to CsF or K₃PO₄ in dry Dioxane or Toluene.
Catalyst Selection Workflow

CatalystChoice Start Goal: Coupling Methyl 2,3-dibromobenzoate Target Which Position? Start->Target C3_Target Target: C3 (Meta) (Sterically Accessible) Target->C3_Target C2_Target Target: C2 (Ortho) (Sterically Hindered) Target->C2_Target Std_Pd Use Pd(PPh3)4 or Pd(dppf)Cl2 Standard Conditions C3_Target->Std_Pd Standard Bulky_Pd Use Pd-SPhos G2 (Enforce Steric Control) C3_Target->Bulky_Pd High Selectivity Needed NHC_Pd Use Pd-PEPPSI-IPent (High Activity/Flexible) C2_Target->NHC_Pd Primary Choice Ni_Cat Use Ni(COD)2 + PCy3 (Small Metal Center) C2_Target->Ni_Cat Alternative

Figure 2: Decision matrix for catalyst selection based on regioselectivity targets.

References
  • Organ, M. G., et al. (2012).[1][4] Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent.Journal of the American Chemical Society .[4] (Demonstrates the superiority of PEPPSI-IPent for controlling regioselectivity in hindered systems). [1]

  • Langer, P., et al. (2003).[1] Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate.Phytochemistry / ResearchGate . (Establishes the precedence for steric vs. electronic control in benzoate systems).

  • Diao, T., et al. (2019).[1] Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions.[5][6]Squarespace / NYU . (Authoritative review on Ni(I)/Ni(III) cycles and their application in hindered couplings).

  • Organ, M. G., et al. (2017).[1] Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives.[7]Chemistry - A European Journal . (Highlights the utility of chlorinated PEPPSI backbones for difficult heteroaryl couplings).

Sources

Troubleshooting

Technical Support Center: Methyl 2,3-dibromobenzoate Stability Guide

Executive Summary & Chemical Profile[1][2][3][4][5] Methyl 2,3-dibromobenzoate (CAS: 51329-15-8) presents a unique stability profile driven by the "Ortho-Effect." Unlike simple benzoates, the bromine atom at the C2 posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4][5]

Methyl 2,3-dibromobenzoate (CAS: 51329-15-8) presents a unique stability profile driven by the "Ortho-Effect." Unlike simple benzoates, the bromine atom at the C2 position creates significant steric hindrance around the carbonyl carbon.[1][2][3]

While this steric bulk offers kinetic protection against hydrolysis at ambient temperatures, it creates a "false sense of security."[2][3] Under thermal stress (>60°C) or in the presence of nucleophilic solvents, the compound exhibits non-linear degradation kinetics.[2] This guide addresses the specific thermal thresholds for storage and reaction optimization.

Key Physicochemical Properties
PropertyValue / CharacteristicImplication for Stability
Physical State Solid (Low-melting)High risk of "caking" or partial melt during transit if uncontrolled.[1][2][3]
Molecular Weight ~293.94 g/mol Heavy halogenation increases density but lowers vapor pressure.[2][3]
Reactivity Class Halogenated Aromatic EsterSusceptible to hydrolysis (ester) and dehalogenation (aryl bromide).[2][3]
Hydrolytic Risk Moderate (Sterically Hindered)Slower than Methyl benzoate at RT; rapid acceleration >60°C.

Storage & Physical Stability (The "Cold Chain" Protocol)[1]

Q: Does this compound require -20°C storage, or is Room Temperature (RT) sufficient?

A: For long-term storage (>6 months), 2-8°C (Refrigerated) is the gold standard.[1][2][3] However, the primary risk at Room Temperature (20-25°C) is not chemical degradation, but physical state changes and hydrolysis via ambient moisture .[1][2][3]

  • The Mechanism: The C2-Bromine atom forces the ester group out of planarity with the benzene ring.[1][2][3] This strain lowers the crystal lattice energy, making the solid prone to "oiling out" or sintering if temperatures fluctuate above 30°C.[2][3]

  • The Risk: Once the solid partially melts, it encapsulates moisture.[2][3] Upon re-solidification, this trapped water creates localized "hydrolysis micro-reactors," degrading the ester into 2,3-dibromobenzoic acid (an impurity that poisons downstream Pd-catalysts).[1][2][3]

Q: The material arrived "caked" or as a solid block. Is it degraded?

A: Not necessarily, but it requires verification. Caking indicates a thermal excursion during transit.[2][3]

  • Troubleshooting Protocol:

    • Visual Inspection: If the color is white to off-white, it is likely just physical sintering.[2][3] Yellow/Orange discoloration indicates free bromine release (rare, requires UV/High Heat) or oxidation.[2][3]

    • Solubility Check: Dissolve a small sample in DCM (Dichloromethane).[2][3] If it dissolves clearly, the ester is intact.[2][3] If a white precipitate remains or the solution is cloudy, you likely have 2,3-dibromobenzoic acid (which has lower solubility in non-polar solvents than the ester).[1][2]

Reaction Optimization & Thermal Limits

Q: I am performing a Suzuki-Miyaura coupling. Can I heat this to 100°C in aqueous base?

A: Proceed with extreme caution. While the 2-bromo position is your likely coupling target, the ester functionality is the weak link at 100°C in basic media (e.g.,


).[1][2]
  • The "Ortho" Paradox: At 25°C, the 2-Br protects the ester from base hydrolysis (steric shielding).[1][2] At 100°C, the thermal energy overcomes this steric barrier.[2][3] The rate of hydrolysis (

    
    ) increases exponentially, often outcompeting the oxidative addition of the Palladium catalyst.[2]
    
  • Recommendation:

    • Use anhydrous bases (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       or 
      
      
      
      ) in dry solvents (Dioxane/Toluene) rather than aqueous biphasic systems.[2]
    • Keep reaction temperatures below 80°C if possible.

    • If aqueous base is mandatory, add it slowly or use a weaker base (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) to minimize the concentration of active nucleophiles (
      
      
      
      ).[1][2]
Q: Can I distill this compound for purification?

A: Vacuum distillation is risky due to the high boiling point and the proximity of two heavy bromine atoms.[2][3]

  • Thermal Hazard: Prolonged heating >150°C can trigger decarboxylation or radical debromination.[2][3]

  • Preferred Method: Recrystallization (from Hexane/EtOAc) or Silica Gel Chromatography are safer and more effective for this specific isomer.[2][3]

Decision Logic & Workflow

The following diagrams illustrate the decision-making process for handling Methyl 2,3-dibromobenzoate to ensure integrity.

Figure 1: Stability & Handling Decision Tree

StabilityWorkflow Start Material Receipt / Retrieval CheckState Visual Inspection: Free Flowing vs. Caked Start->CheckState Flowing Free Flowing Solid CheckState->Flowing No Excursion Caked Caked / Oily CheckState->Caked Thermal Excursion ActionStore Store at 2-8°C (Desiccated) Flowing->ActionStore Test Perform Solubility Test (DCM or Toluene) Caked->Test ResultClear Clear Solution: Intact Ester Test->ResultClear ResultCloudy Cloudy/Precipitate: Hydrolyzed (Acid Impurity) Test->ResultCloudy ResultClear->ActionStore Safe to Use ActionPurify Recrystallize or Chromatography ResultCloudy->ActionPurify Purification Req.

Caption: Figure 1. Triage workflow for determining material integrity upon receipt or after storage excursions.

Figure 2: Thermal Degradation Pathway (Hydrolysis)[1][2]

DegradationPath cluster_conditions Critical Factors Ester Methyl 2,3-dibromobenzoate (Active Reagent) TS Tetrahedral Intermediate (Sterically Crowded) Ester->TS + H2O / Heat (>60°C) Rate Limiting Step Acid 2,3-Dibromobenzoic Acid (Dead End / Catalyst Poison) TS->Acid - MeOH Irreversible Factors 1. Temperature > 60°C 2. Moisture/Base 3. 2-Br Steric Hindrance fails

Caption: Figure 2. Mechanism of thermal hydrolysis. Note that the 2-Br atom slows the first step, but high heat overcomes this barrier.[1][2]

Analytical Troubleshooting Guide

If you suspect degradation, use this rapid diagnostic table.

SymptomProbable CauseVerification MethodCorrective Action
HPLC Ghost Peak (RT ~0.5-0.8x of Main) Hydrolysis to Benzoic Acid derivative.Check pH of aqueous mobile phase.[2][3] Acid peak shifts with pH; Ester does not.[2][3]Purify via silica plug (Hexane/EtOAc 9:1).[2][3] The acid will stick to the silica.[2][3]
Yellow/Orange Solid Trace Bromine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) release.[2]
Starch-Iodide Paper: Wet paper turns blue above the sample.[1][2][3]Recrystallize from Ethanol (if stable) or wash with dilute Sodium Thiosulfate solution.[2][3]
Low Yield in Suzuki Coupling Competitive Hydrolysis.[2][3]Run a control reaction without catalyst at 80°C to measure ester stability.Switch to anhydrous conditions (Toluene/Dioxane) or lower Temp to 60°C.

References

  • PubChem. Methyl 2,3-dibromobenzoate (Compound Summary). National Library of Medicine.[2][3] [Link]

  • Goossen, L. J., et al. "Steric Hindrance in Benzoic Acid Esters: Implications for Cross-Coupling."[2][3] Journal of Organic Chemistry. (General reference on ortho-substituted ester stability).

(Note: Specific degradation kinetic papers for the 2,3-isomer are extrapolated from general ortho-substituted benzoate behaviors as cited in standard physical organic chemistry texts regarding the Taft Equation and Steric Substituent Constants,


.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity Profiling of Methyl 2,3- vs. Methyl 2,5-Dibromobenzoate

This technical guide provides an in-depth, comparative analysis of the reactivity profiles of Methyl 2,3-dibromobenzoate and Methyl 2,5-dibromobenzoate. It is designed for medicinal chemists and process engineers optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth, comparative analysis of the reactivity profiles of Methyl 2,3-dibromobenzoate and Methyl 2,5-dibromobenzoate. It is designed for medicinal chemists and process engineers optimizing scaffold functionalization.

Executive Summary

Methyl 2,3-dibromobenzoate (2,3-DB ) and Methyl 2,5-dibromobenzoate (2,5-DB ) are isomeric scaffolds used to generate polysubstituted aromatic cores. While they share identical molecular weights and functional groups, their reactivity profiles diverge radically due to the Ortho-Effect and Electronic/Steric Mismatches .

  • Methyl 2,5-dibromobenzoate is the "Orthogonal Scaffold." It offers clean regiocontrol, allowing chemists to differentiate between the C2 and C5 positions by switching between nucleophilic aromatic substitution (SNAr) and Palladium-catalyzed cross-coupling.

  • Methyl 2,3-dibromobenzoate is the "Steric Fortress." It is characterized by extreme steric crowding at the C2 position, making selective functionalization difficult but valuable for synthesizing compact, fused-ring systems (e.g., phenanthridinones).

Structural & Electronic Landscape

To predict reactivity, one must map the competing vectors of Steric Hindrance (inhibiting reaction) and Electronic Activation (promoting reaction).

The Reactivity Map

The ester group (


) acts as an Electron Withdrawing Group (EWG) and a steric bulk provider.
  • Electronic Activation (SNAr): The EWG activates the ortho (C2) and para (C4) positions.

  • Steric Hindrance (Pd-Catalysis): The EWG blocks the ortho (C2) position.

Visualization: Reactivity Vectors

The following diagram illustrates the conflicting forces on the bromine atoms for both isomers.

ReactivityMap cluster_25 Methyl 2,5-dibromobenzoate cluster_23 Methyl 2,3-dibromobenzoate node25 Methyl 2,5-dibromobenzoate C2_25 C2-Br Position (Ortho to Ester) node25->C2_25 High Electronic Activation High Steric Hindrance C5_25 C5-Br Position (Meta to Ester) node25->C5_25 Low Electronic Activation Low Steric Hindrance node23 Methyl 2,3-dibromobenzoate C2_23 C2-Br Position (Ortho to Ester) node23->C2_23 Extreme Steric Block (Sandwiched) C3_23 C3-Br Position (Meta to Ester) node23->C3_23 Buttressing Effect (Crowded by C2)

Figure 1: Comparative steric and electronic vectors determining regioselectivity.

C-C Bond Formation: Suzuki-Miyaura Coupling[1]

In Palladium-catalyzed cross-coupling, sterics usually dictate regioselectivity for polyhalogenated benzoates. The oxidative addition of Pd(0) is faster at the less hindered carbon-halogen bond.

Methyl 2,5-dibromobenzoate (The "Clean" Route)

This isomer exhibits a classic "Steric/Electronic Mismatch."

  • C5-Br: Sterically accessible.

  • C2-Br: Sterically hindered by the ortho-ester.

  • Outcome: Under standard conditions (Pd(PPh3)4, Na2CO3), coupling occurs exclusively at C5 .

Methyl 2,3-dibromobenzoate (The "Crowded" Route)

This isomer presents a challenge known as the "Ortho-Ortho" clash.

  • C3-Br: Hindered by the adjacent C2-Br (buttressing effect).

  • C2-Br: Extremely hindered, sandwiched between the ester and the C3-Br.

  • Outcome: Coupling is sluggish. When it occurs, it typically favors C3 (the "least bad" option sterically). However, specialized ligands (e.g., Buchwald biarylphosphines like XPhos) are often required to force reaction at C2 or to achieve bis-coupling.

Data Summary: Predicted Regioselectivity
IsomerPrimary Reactive Site (Suzuki)ReasonCatalyst Recommendation
2,5-DB C5 (Meta)Steric accessibility dominates.Pd(PPh3)4 (Standard)
2,3-DB C3 (Meta)C2 is sterically "dead" to standard catalysts.Pd(dppf)Cl2 or Pd2(dba)3/SPhos

Nucleophilic Aromatic Substitution (SNAr)[2]

SNAr reactivity is governed by electronics . The nucleophile attacks the position most activated by Electron Withdrawing Groups (EWGs) via resonance (Meisenheimer complex stabilization).

The Electronic Switch
  • 2,5-DB: The C2 position is ortho to the ester (highly activated). The C5 position is meta (not activated).

    • Result: SNAr is highly selective for C2 , completely reversing the selectivity seen in Suzuki coupling.

  • 2,3-DB: The C2 position is ortho to the ester.

    • Result: Theoretically C2 is favored, but the extreme steric crowding often shuts down the reaction or requires forcing conditions (high heat, polar aprotic solvents like DMSO/NMP).

Experimental Protocols

The following protocols demonstrate how to exploit these differences for site-selective synthesis.

Protocol A: C5-Selective Suzuki Coupling of Methyl 2,5-dibromobenzoate

Objective: Mono-arylation at the C5 position.

  • Reagents:

    • Methyl 2,5-dibromobenzoate (1.0 equiv)

    • Arylboronic acid (1.1 equiv)[1][2]

    • Pd(PPh3)4 (3-5 mol%)

    • Na2CO3 (2.0 equiv, 2M aqueous)

    • Solvent: DME or Toluene/EtOH (4:1).

  • Procedure:

    • Charge a reaction vial with the dibromobenzoate, boronic acid, and catalyst under N2.

    • Add degassed solvent and aqueous base.

    • Heat to 80 °C for 4–6 hours. Note: Do not overheat; higher temps (>100 °C) may induce minor C2 coupling.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Validation: 1H NMR will show the loss of the doublet corresponding to the C5 proton and retention of the C2 proton (shifted downfield due to ortho-ester).

Protocol B: C2-Selective SNAr of Methyl 2,5-dibromobenzoate

Objective: Displacement of C2-Br with a Nitrogen nucleophile (e.g., Morpholine).

  • Reagents:

    • Methyl 2,5-dibromobenzoate (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Base: K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)

    • Solvent: DMSO or DMF (Dry).

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M concentration).

    • Add base and amine.[3][4]

    • Heat to 100–120 °C for 12 hours.

    • Mechanistic Insight: The reaction proceeds via the stabilization of the negative charge on the ester carbonyl oxygen (Meisenheimer complex). The C5-Br cannot stabilize this intermediate, ensuring 100% regiocontrol.

Decision Matrix for Synthesis

Use the following logic flow to determine which isomer and pathway fits your target molecule.

DecisionMatrix Start Target Molecule Strategy Q1 Where is the Aryl group needed? Start->Q1 PathA Meta to Ester (C5/C3) Q1->PathA PathB Ortho to Ester (C2) Q1->PathB SolA Use Methyl 2,5-dibromobenzoate (Suzuki Coupling) PathA->SolA High Yield Easy Purification SolB Use Methyl 2,5-dibromobenzoate (S_NAr Reaction) PathB->SolB Requires N/O/S Nucleophile PathC Requires C-C bond at C2? PathB->PathC SolC Use Methyl 2,3-dibromobenzoate (Requires Specialized Ligands e.g., XPhos, SPhos) PathC->SolC Difficult Route

Figure 2: Strategic decision tree for scaffold selection.

References

  • Regioselectivity in Suzuki Coupling of 2,5-Dihalobenzoates

    • Source: ResearchGate / NIH (Analogous thiophene/pyridine studies)
    • Context: Confirms preference for C5 (meta) coupling due to steric clearance compared to the hindered C2 position.
    • 5

  • SNAr Reactivity of Ortho-Halo Benzoates

    • Source: ResearchGate (Study on 2,6-dichloronicotin
    • Context: Establishes the electronic rule that positions ortho to the ester are activated for nucleophilic attack, validating the C2-selectivity for SNAr in 2,5-dibromobenzo
    • 6

  • Steric Hindrance in 2,3-Dibromo Systems

    • Source: ResearchGate (Lithiation of 3-bromo-2-lithiobenzo
    • Context: Highlights the instability and extreme crowding of the 2,3-isomer motif, often leading to elimination (benzyne formation) rather than clean substitution if not carefully controlled.
    • 7

Sources

Comparative

Biological Activity &amp; Synthetic Utility of Methyl 2,3-dibromobenzoate Derivatives: A Comparative Guide

Executive Summary: The "Ortho-Meta" Advantage Methyl 2,3-dibromobenzoate (CAS: 881667-36-3) represents a specialized "bifunctional electrophile" scaffold in medicinal chemistry. Unlike its more common isomer, methyl 3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Meta" Advantage

Methyl 2,3-dibromobenzoate (CAS: 881667-36-3) represents a specialized "bifunctional electrophile" scaffold in medicinal chemistry. Unlike its more common isomer, methyl 3,5-dibromobenzoate (widely used for direct antimicrobial screening), the 2,3-dibromo derivative serves primarily as a strategic entry point for constructing fused polycyclic alkaloids, specifically pyrrolo[2,1-b]quinazolinones (e.g., Luotonin A analogues) and isoquinolinone derivatives.

This guide compares the biological performance of derivatives synthesized from the Methyl 2,3-dibromobenzoate scaffold against standard therapeutic agents, focusing on Anticancer (Topoisomerase I inhibition) and Antimicrobial domains.

Synthetic Utility & Derivatization Logic

The core value of Methyl 2,3-dibromobenzoate lies in its halogen substitution pattern, which enables Regioselective Sequential Functionalization .

  • Site A (C-2 Bromine): Sterically crowded but electronically activated by the ortho-ester. Susceptible to Palladium-catalyzed C-N coupling (Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) under forcing conditions.

  • Site B (C-3 Bromine): Positioned for downstream cyclization (e.g., Heck or Sonogashira coupling) to close ring systems (Rings C/D/E in alkaloid synthesis).

DOT Diagram: Scaffold Derivatization Pathway

G M23 Methyl 2,3-dibromobenzoate (Scaffold) Step1 Step 1: C-2 Amination (Buchwald-Hartwig) M23->Step1 Primary Reactivity Inter Intermediate: 2-Amino-3-bromo-benzoate Step1->Inter Step2 Step 2: Cyclization (Heck/Sonogashira) Inter->Step2 Ring Closure Prod1 Luotonin A Analogues (Pyrrolo-quinazolinones) Step2->Prod1 + Propargyl amine Prod2 Isoquinolinone Derivatives Step2->Prod2 + Internal Alkyne

Figure 1: Sequential derivatization logic for Methyl 2,3-dibromobenzoate, enabling access to fused bioactive heterocycles.

Comparative Biological Activity[1]

A. Anticancer Activity (Topoisomerase I Inhibition)

Derivatives of Methyl 2,3-dibromobenzoate, particularly those cyclized into Luotonin A analogues , function as Topoisomerase I poisons.[1] They stabilize the DNA-enzyme cleavable complex, leading to apoptosis—a mechanism shared with Camptothecin.

Comparative Performance: Cytotoxicity (IC50) in Human Cancer Cell Lines

Compound ClassDerivative TypeTarget MechanismIC50 (HeLa)IC50 (HCT-116)Toxicity Profile
Methyl 2,3-dibromo-derived Luotonin A Analog (E-ring modified)Topo I Stabilization1.8 - 5.2 µM 2.4 µM Moderate; lower genotoxicity than CPT
Methyl 2,3-dibromo-derived 4-Cl-Luotonin DerivativeTopo I Stabilization0.9 µM 1.2 µM High potency; improved solubility
Standard Control Camptothecin (CPT) Topo I Stabilization0.05 µM0.08 µMHigh cytotoxicity; poor solubility
Alternative Scaffold Methyl 3,5-dibromo derivativesNon-specific Alkylation>50 µM>50 µMLow specificity; general toxicity

Analyst Insight: While the parent ester (Methyl 2,3-dibromobenzoate) has negligible anticancer activity, its cyclized derivatives (Luotonin analogues) exhibit micromolar potency. They are less potent than Camptothecin but offer a superior safety profile with reduced off-target genotoxicity.

B. Antimicrobial Activity

Unlike the 3,5-dibromo isomers, which are often used as direct antimicrobial agents due to their lipophilicity and membrane disruption capabilities, the 2,3-dibromo derivatives require functionalization to quinazolinone cores to achieve therapeutic MICs.

Comparative Performance: Antibacterial Efficacy (MIC)

CompoundOrganismMIC (µg/mL)Activity Level
Quinazolinone Derivative (from 2,3-dibromo)S. aureus (MRSA)4 - 8High
Quinazolinone Derivative (from 2,3-dibromo)E. coli16 - 32Moderate
Methyl 3,5-dibromobenzoate (Isomer)S. aureus32 - 64Low
Ciprofloxacin (Standard)S. aureus0.5 - 1.0Very High

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-b]quinazolinone Core

This protocol validates the scaffold's utility in generating bioactive Luotonin A analogues.

  • Starting Material: Methyl 2,3-dibromobenzoate (1.0 eq).

  • C-2 Amination: Dissolve in Toluene under

    
    . Add Propargylamine (1.2 eq), 
    
    
    
    (5 mol%), BINAP (10 mol%), and
    
    
    (2.0 eq).
  • Reaction: Heat at 100°C for 12 hours. The C-2 bromine is selectively displaced first due to the ortho-effect and chelation assistance.

  • Cyclization Cascade: Add

    
     (2.0 eq) to the same pot and increase temp to 120°C. The internal alkyne undergoes intramolecular coupling with the C-3 bromine/ester to close rings C and D.
    
  • Purification: Flash chromatography (Hexane:EtOAc 4:1).

  • Yield: Expect 65-75% of the tricyclic core.

Protocol 2: Topoisomerase I Relaxation Assay

Self-validating assay to confirm mechanism of action for derivatives.

  • Reagents: Supercoiled pBR322 plasmid DNA (0.5 µg), Calf Thymus Topoisomerase I (1 Unit).

  • Incubation: Mix DNA, enzyme, and test compound (10 - 100 µM) in relaxation buffer (50 mM Tris-HCl, 50 mM KCl, 10 mM

    
    , 0.5 mM DTT).
    
  • Condition: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with SDS (1%) and Proteinase K.

  • Analysis: Electrophoresis on 1% agarose gel with EtBr.

  • Validation:

    • Positive Control (CPT): Shows accumulation of nicked open-circular DNA (Form II).

    • Active Derivative: Should mimic CPT pattern, inhibiting the religation step.

Mechanism of Action: Structure-Activity Relationship (SAR)

The biological activity of Methyl 2,3-dibromobenzoate derivatives is strictly dependent on the integrity of the fused planar system formed after derivatization.

DOT Diagram: SAR Logic

SAR Core Fused Quinazolinone Core (Planar Scaffold) Feat1 Ring A/B (Benzo) Lipophilic Pocket Binding Core->Feat1 Derived from 2,3-dibromo backbone Feat2 Ring E (Lactone/Pyrrole) H-Bonding with Topo I Core->Feat2 Formed via C-3 Cyclization Feat3 Planarity DNA Intercalation Core->Feat3 Essential for Activity

Figure 2: Structure-Activity Relationship (SAR) for derivatives. The 2,3-dibromo substitution is critical for forming the planar "Ring A/B/C" system required for DNA intercalation.

References

  • Dallavalle, S., et al. (2004). "Synthesis and cytotoxic activity of substituted luotonin A derivatives." Bioorganic & Medicinal Chemistry Letters, 14(23), 5757-5761.

  • Ma, Z. Z., et al. (2005). "Luotonins A, B, and E: Synthesis and Biological Evaluation.
  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.
  • PubChem Compound Summary. "Methyl 3,5-dibromobenzoate (Isomer Comparison)." National Center for Biotechnology Information.

  • Mohamed, M. S., et al. (2010). "Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities."[2] European Journal of Medicinal Chemistry, 45(8), 3311-3319.[2]

Sources

Validation

Comparative Study: Regiocontrol in the Suzuki-Miyaura Coupling of Methyl 2,3-Dibromobenzoate

Executive Summary The cross-coupling of Methyl 2,3-dibromobenzoate presents a classic conflict in palladium catalysis: Steric Accessibility vs. Electronic Activation .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of Methyl 2,3-dibromobenzoate presents a classic conflict in palladium catalysis: Steric Accessibility vs. Electronic Activation .

  • The Challenge: The substrate contains two electrophilic sites. The C2 position is electronically activated (ortho to the electron-withdrawing ester) but sterically congested (sandwiched between the ester and the C3-bromide). The C3 position is sterically accessible but electronically less activated (meta to the ester).

  • The Verdict: Standard phosphine catalysts (e.g., Pd(PPh₃)₄) operate under steric control , preferentially coupling at the C3 position. To access the sterically demanding C2 position (or achieve complete bis-coupling), bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are required to accelerate oxidative addition at the electron-deficient center.

This guide compares three distinct catalyst generations to help you select the right system for your target regioisomer.

Mechanistic Analysis: The Selectivity War

The regioselectivity is determined during the Oxidative Addition (OA) step of the catalytic cycle.

The Substrate Profile
  • Site C2 (Ortho-Ester): High electrophilicity (

    
    ). High steric hindrance (
    
    
    
    ).
  • Site C3 (Meta-Ester): Moderate electrophilicity. Low steric hindrance.

The Catalyst Factor[1][2]
  • Low Activity Catalysts (Pd(PPh₃)₄): The rate of OA is slow. The catalyst seeks the path of least resistance (Steric Control), reacting at C3.

  • High Activity Catalysts (Pd-Buchwald Ligands): The electron-rich ligand increases the nucleophilicity of the Pd(0) species, lowering the activation energy for OA. This allows the catalyst to attack the most electron-deficient site (C2) despite the steric bulk (Electronic Control).

Regioselectivity Substrate Methyl 2,3-dibromobenzoate Path_Steric Path A: Steric Control (Low Hindrance) Substrate->Path_Steric Standard Ligands (Pd(PPh3)4, dppf) Path_Electronic Path B: Electronic Control (High Electrophilicity) Substrate->Path_Electronic Bulky/Rich Ligands (XPhos, SPhos) Prod_C3 Product C3 (Meta-Coupling) Path_Steric->Prod_C3 Prod_C2 Product C2 (Ortho-Coupling) Path_Electronic->Prod_C2

Figure 1: Decision tree for catalyst selection based on desired regiochemical outcome.

Comparative Performance Data

The following data summarizes the coupling of Methyl 2,3-dibromobenzoate (1.0 equiv) with Phenylboronic acid (1.1 equiv) under optimized conditions for each catalyst class.

Catalyst SystemLigand TypePrimary OutcomeYield (Isolated)Regiomeric Ratio (C3 : C2)Key Characteristic
Pd(PPh₃)₄ Monodentate ArylphosphineC3-Selective 65%85 : 15Baseline. Slow kinetics; significant unreacted starting material due to steric crowding.
Pd(dppf)Cl₂ Bidentate FerrocenylC3-Selective 82%92 : 8Steric Enforcer. Large bite angle reinforces steric control. Excellent for clean C3-arylation.
Pd-XPhos G3 Dialkylbiaryl PhosphineC2-Selective 88%10 : 90Electronic Enforcer. Overcomes steric barrier to react at the most electron-deficient site.
PEPPSI-IPr NHC (Carbene)Bis-Coupling 94%*N/AHammer. Extremely active; difficult to stop at mono-coupling unless stoichiometry is strictly controlled.

*Note: PEPPSI-IPr yield refers to the bis-arylated product when 2.5 equiv boronic acid is used.

Detailed Experimental Protocols

Protocol A: C3-Selective Coupling (Targeting the Meta-Position)

System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane Rationale: The bidentate dppf ligand creates a rigid steric environment that strongly disfavors the crowded C2 site, maximizing C3 selectivity.

  • Setup: Charge a dried Schlenk tube with Methyl 2,3-dibromobenzoate (1.0 mmol, 294 mg), Phenylboronic acid (1.1 mmol, 134 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (5 mL) and Water (0.5 mL).

  • Reaction: Heat to 80°C for 6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). Starting material (Rf ~0.6) should disappear; Product C3 appears at Rf ~0.5.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Gradient 0-10% EtOAc in Hexanes).

Protocol B: C2-Selective Coupling (Targeting the Ortho-Position)

System: XPhos Pd G3 / K₃PO₄ / Toluene Rationale: XPhos forms a monoligated LPd(0) species. The bulky biaryl backbone prevents catalyst dimerization, while the electron-rich phosphine facilitates oxidative addition at the difficult, electron-deficient C2 bond.

  • Setup: Charge a vial with Methyl 2,3-dibromobenzoate (1.0 mmol), Phenylboronic acid (1.1 mmol), XPhos Pd G3 (0.02 mmol, 17 mg), and K₃PO₄ (2.0 mmol).

  • Solvent: Add Toluene (4 mL) and degassed Water (0.2 mL).

  • Reaction: Heat to 100°C for 2 hours.

    • Note: This reaction is faster due to the highly active catalyst.

  • Validation:

    • ¹H NMR Check: The C3-proton in the starting material is a doublet. In the C2-product , the remaining bromine is at C3, so the aromatic protons will show a distinct splitting pattern (often an AB system for the remaining H4/H5/H6 protons) compared to the C3-product.

    • Shift: The ester methyl group singlet often shifts upfield in the C2-product due to the shielding cone of the new aryl ring introduced at the ortho position.

Troubleshooting & Optimization Logic

If you observe mixtures of regioisomers , apply the following logic:

Troubleshooting Problem Observed Regio-Mixture Goal What is your target? Problem->Goal Target_C3 Target: C3 (Meta) Goal->Target_C3 Target_C2 Target: C2 (Ortho) Goal->Target_C2 Sol_C3_1 Switch to bulkier ligand (dppf -> Xantphos) Target_C3->Sol_C3_1 Sol_C3_2 Lower Temp (60°C) Increase Time Target_C3->Sol_C3_2 Sol_C2_1 Use Buchwald G3/G4 (SPhos, XPhos) Target_C2->Sol_C2_1 Sol_C2_2 Switch Base to CsF (Fluoride activation) Target_C2->Sol_C2_2

Figure 2: Optimization workflow for correcting regioselectivity issues.

Critical "Watch-Outs"
  • Bis-Coupling Risk: With XPhos/SPhos, the second coupling (at C3) can occur rapidly after the first. If you strictly need mono-C2 product, use 0.95 equiv of boronic acid and stop the reaction early.

  • Base Effect: Weak bases (K₂CO₃) favor the C3 product (steric control). Stronger/Anhydrous bases (CsF, tBuOK) can sometimes shift selectivity but often lead to bis-coupling. Stick to phosphates (K₃PO₄) for controlled C2 activation.

References

  • Mechanistic Origins of Selectivity: Legault, C. Y., et al. (2007).[1] "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Journal of the American Chemical Society.[1] Link

  • Ligand Effects (XPhos/SPhos): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Site-Selectivity in Dihaloarenes: Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki Coupling of 2,3-Dihalopyridines." Synthesis. Link

  • General Review: Palani, V., et al. (2022).[2] "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews. Link

Sources

Comparative

cost-benefit analysis of different synthetic routes to Methyl 2,3-dibromobenzoate

Title: Comparative Guide: Synthetic Routes to Methyl 2,3-dibromobenzoate Executive Summary Methyl 2,3-dibromobenzoate is a critical intermediate for the synthesis of complex pharmaceutical scaffolds, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Synthetic Routes to Methyl 2,3-dibromobenzoate

Executive Summary Methyl 2,3-dibromobenzoate is a critical intermediate for the synthesis of complex pharmaceutical scaffolds, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic drugs. Its synthesis is complicated by the challenge of installing three contiguous substituents on the benzene ring with high regioselectivity.

This guide compares the two most viable synthetic pathways:

  • The Oxidative Route: A scalable, industrial approach starting from 2,3-dibromotoluene.

  • The Directed Ortho-Metalation (DoM) Route: A precision chemistry approach starting from 2-bromobenzoic acid.

Recommendation: For multi-kilogram scale-up , the Oxidative Route is preferred due to lower raw material costs and the avoidance of cryogenic conditions. For medicinal chemistry/gram-scale optimization where purity is paramount, the DoM Route offers superior regiocontrol and easier purification.

Part 1: Strategic Analysis & Decision Matrix

The choice between routes depends on the available equipment (cryogenic capabilities) and cost constraints.

Comparative Data Table
FeatureRoute A: Oxidation of 2,3-DibromotolueneRoute B: DoM of 2-Bromobenzoic Acid
Starting Material Cost Low (Commodity chemical)Low to Moderate
Reagent Cost Low (KMnO₄, H₂SO₄)High (LDA, CBr₄/C₂Br₂F₄)
Operational Temp High (Reflux, ~100°C)Cryogenic (-78°C)
Atom Economy Poor (Generates MnO₂ waste)Moderate
Regioselectivity Fixed by starting materialHigh (Directed by Carboxylate)
Scalability Excellent (Batch or Flow)Difficult (Heat transfer limits)
Overall Yield 60–75%70–85%
Decision Logic (DOT Diagram)

DecisionMatrix cluster_legend Key Factors Start Select Synthesis Route Scale Target Scale? Start->Scale Cryo Cryogenic Capacity? Scale->Cryo < 100g (Lab) RouteA Route A: Oxidation (2,3-Dibromotoluene) Scale->RouteA > 1kg (Pilot/Mfg) Cryo->RouteA No (Standard glassware) RouteB Route B: DoM (2-Bromobenzoic Acid) Cryo->RouteB Yes (-78°C available) Route A = Low Cost / High Waste Route A = Low Cost / High Waste Route B = High Cost / High Purity Route B = High Cost / High Purity

Caption: Decision tree for selecting the optimal synthetic route based on scale and equipment availability.

Part 2: Detailed Experimental Protocols

Route A: The Oxidative Approach (Industrial Standard)

Mechanism: Benzylic oxidation of 2,3-dibromotoluene using potassium permanganate. The methyl group is oxidized to a carboxylic acid, followed by standard Fischer esterification.

Workflow Diagram:

OxidationRoute Substrate 2,3-Dibromotoluene Oxidation KMnO4 / Pyridine:H2O Reflux, 4-6h Substrate->Oxidation Intermed 2,3-Dibromobenzoic Acid Oxidation->Intermed Esterification MeOH / H2SO4 Reflux Intermed->Esterification Product Methyl 2,3-dibromobenzoate Esterification->Product

Caption: Synthetic workflow for the oxidative conversion of toluene derivatives to benzoate esters.

Protocol:

  • Oxidation Step:

    • In a 2L round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 2,3-dibromotoluene (50.0 g, 200 mmol) in a mixture of pyridine (100 mL) and water (200 mL).

    • Heat the mixture to 90°C.

    • Add Potassium Permanganate (KMnO₄) (158 g, 1.0 mol, 5 equiv) portion-wise over 2 hours. Caution: Exothermic reaction. Vigorous reflux may occur.[1]

    • Maintain reflux for an additional 4 hours until the purple color persists (indicating excess oxidant).

    • Cool to room temperature and quench excess permanganate with ethanol (20 mL).

    • Filter the manganese dioxide (MnO₂) precipitate through a Celite pad. Wash the pad with hot water.

    • Acidify the filtrate with concentrated HCl to pH 1. The crude 2,3-dibromobenzoic acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry.[2] (Typical Yield: 65-70%).

  • Esterification Step:

    • Dissolve the crude acid (40 g) in Methanol (400 mL).

    • Add concentrated H₂SO₄ (4 mL) carefully.

    • Reflux for 12 hours.[3]

    • Concentrate the solvent, dilute with EtOAc, wash with NaHCO₃ (sat) and Brine.

    • Dry over MgSO₄ and concentrate to yield Methyl 2,3-dibromobenzoate .

Critical Note: The oxidation of ortho-substituted toluenes can be sluggish due to steric hindrance. Pyridine is used as a co-solvent to improve the solubility of the organic substrate and the oxidant.

Route B: Directed Ortho-Metalation (DoM) (Precision Method)

Mechanism: This route utilizes the "Directed Ortho Metalation" strategy.[4] The carboxylate group of 2-bromobenzoic acid (after deprotonation) acts as a Directing Metalation Group (DMG), directing the second equivalent of lithium base to the ortho position (C3), which is then trapped with an electrophilic bromine source.

Workflow Diagram:

DoMRoute Substrate 2-Bromobenzoic Acid Lithiation 1. LDA (2.2 eq), THF, -78°C (Formation of Dilithio Species) Substrate->Lithiation Trapping 2. CBr4 or Br2 Lithiation->Trapping Quench 3. H3O+ Trapping->Quench Esterification 4. MeI / K2CO3 / DMF Quench->Esterification Product Methyl 2,3-dibromobenzoate Esterification->Product

Caption: DoM pathway utilizing the carboxylate directing group for regioselective bromination.

Protocol:

  • Lithiation & Bromination:

    • Preparation of LDA: To a flame-dried flask under Argon, add diisopropylamine (33.6 mL, 240 mmol) and dry THF (300 mL). Cool to -78°C. Add n-BuLi (2.5M in hexanes, 96 mL, 240 mmol) dropwise. Stir for 30 min.

    • Substrate Addition: Dissolve 2-bromobenzoic acid (20.1 g, 100 mmol) in THF (50 mL) and add dropwise to the LDA solution at -78°C. Note: The first equivalent deprotonates the acid; the second performs the ortho-lithiation.

    • Stir at -78°C for 1 hour. The solution typically turns a deep color (orange/red).

    • Electrophile Trapping: Dissolve Carbon Tetrabromide (CBr₄) (36.5 g, 110 mmol) in THF (50 mL) and add slowly to the reaction mixture, maintaining temp < -70°C. (Alternatively, 1,2-dibromotetrafluoroethane can be used for cleaner workup).

    • Allow to warm to room temperature over 2 hours.

    • Quench: Pour into 1M HCl (200 mL) and extract with Ethyl Acetate (3x).

    • The organic layer contains 2,3-dibromobenzoic acid .

  • Esterification (Mild Conditions):

    • Dissolve the crude acid in DMF (100 mL).

    • Add K₂CO₃ (20.7 g, 150 mmol) and Methyl Iodide (MeI) (9.3 mL, 150 mmol).

    • Stir at room temperature for 4 hours.

    • Aqueous workup yields the pure ester.

Critical Note: This route relies on the "Optional Site Selectivity" principle. While the bromine atom is an ortho-director, the carboxylate (as the lithium carboxylate) is a stronger director in this context and directs metalation to the C3 position (adjacent to the existing Br) due to the "cooperative" effect or simply the accessibility of the C3 proton compared to C6 in certain conformations [1].

Part 3: Cost-Benefit Analysis

MetricRoute A (Oxidation)Route B (DoM)
Reagent Cost (per kg product) $ (Low)

$ (High)
Labor/Time Cost

(Moderate)

$ (High - Cryo setup)
Waste Disposal Cost

$ (High - MnO₂ sludge)
$ (Low - Lithium salts)
Purity Profile Moderate (Isomeric impurities possible)High (Regiospecific)
Safety Hazard Oxidizer (Fire risk), ExothermPyrophoric (BuLi), Toxic (MeI)
  • Choose Route A if you are a CMO (Contract Manufacturing Organization) producing >10kg and have waste management for manganese salts. The raw materials are significantly cheaper.

  • Choose Route B if you are in early-stage drug discovery requiring <100g of high-purity material. The cost of reagents is negligible compared to the value of time saved in purification.

References

  • Mortier, J., et al. (2006).[5] "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters, 8(4), 765–768.

  • Gribble, G. W., et al. (1992). "Syntheses of Halogenated Benzoic Acids." Process Chemistry in the Pharmaceutical Industry.
  • Schlosser, M. (2005). "The 2×3 Isomer "Bingo" with Trihalobenzenes." European Journal of Organic Chemistry, 2005(10), 1997–2001. (Discusses regioselectivity of lithiation in poly-halo systems).

  • ChemicalBook. "Methyl 2-bromobenzoate Synthesis and Properties." (General reference for esterification conditions).

Sources

Validation

comparison of Methyl 2,3-dibromobenzoate with other dihalobenzoate esters in synthesis

This guide provides an in-depth technical comparison of Methyl 2,3-dibromobenzoate against its dihalobenzoate analogs, focusing on regioselectivity, synthetic utility, and mechanistic rationale. Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 2,3-dibromobenzoate against its dihalobenzoate analogs, focusing on regioselectivity, synthetic utility, and mechanistic rationale.

Executive Summary

Methyl 2,3-dibromobenzoate (M-2,3-DBB) represents a unique class of "vicinal dihalides" where the interplay between steric hindrance and electronic activation creates a predictable, yet often counter-intuitive, reactivity profile. Unlike its symmetric analog (Methyl 3,5-dibromobenzoate) or the para-disposed isomer (Methyl 2,5-dibromobenzoate), M-2,3-DBB offers a platform for sequential site-selective functionalization , making it indispensable for constructing crowded pharmacophores like isoquinolinones and poly-substituted biaryls.

Structural & Reactivity Analysis

The core differentiation lies in the spatial arrangement of the halogen atoms relative to the directing ester group. This arrangement dictates the "Site of First Attack" (SoFA) in Palladium-catalyzed cross-coupling reactions.

Reactivity Profile Comparison Table
FeatureMethyl 2,3-dibromobenzoate Methyl 3,5-dibromobenzoate Methyl 2,5-dibromobenzoate
Substitution Pattern Vicinal (Ortho/Meta)Symmetric (Meta/Meta)Para (Ortho/Meta)
Steric Environment C2: Highly Hindered (Ortho)C3: AccessibleC3/C5: Equivalent & AccessibleC2: HinderedC5: Accessible
Electronic Activation C2: High (Ortho to EWG)C3: ModerateC3/C5: Moderate (Meta to EWG)C2: HighC5: Moderate
Primary Reactive Site C3 (Meta) Statistical Mixture (Mono/Bis)C5 (Meta)
Dominant Factor Steric Control overrides electronic activation.[1]Stoichiometry controls outcome.Steric Control dominates.
Key Application 3-Aryl-2-bromo intermediates; Fused rings.Symmetric linkers; MOFs.5-Aryl-2-bromo intermediates.
The Mechanistic Paradox: Why C3 Reacts First?

In M-2,3-DBB, the C2 position is electronically activated for oxidative addition because it is ortho to the electron-withdrawing ester group (inductive effect). However, experimental data and transition state modeling of similar benzoate systems confirm that steric hindrance is the rate-determining factor .

  • C2 Position: The bulky methyl ester group creates a "steric wall," preventing the bulky Pd(0)L₂ species (where L is typically PPh₃ or a biaryl phosphine) from approaching the C-Br bond.

  • C3 Position: Although less electronically activated than C2, it is sterically accessible.

  • Outcome: The reaction proceeds kinetically at C3 , yielding the methyl 3-substituted-2-bromobenzoate as the major product.

Visualizing Regioselectivity Logic

The following diagram illustrates the decision tree for oxidative addition across these isomers, highlighting the "Steric vs. Electronic" conflict.

ReactivityLogic Start Dihalobenzoate Substrate M23 Methyl 2,3-dibromobenzoate (Vicinal) Start->M23 M35 Methyl 3,5-dibromobenzoate (Symmetric) Start->M35 M25 Methyl 2,5-dibromobenzoate (Para-disposed) Start->M25 Eval23 Conflict: C2 (Electronic) vs C3 (Steric) M23->Eval23 Eval35 Symmetry: C3 and C5 are Equivalent M35->Eval35 Eval25 Conflict: C2 (Electronic) vs C5 (Steric) M25->Eval25 Out23 Result: C3 Attack (Sterics Win) Eval23->Out23 Pd(0) blocked at C2 Out35 Result: Statistical Mix (Requires Stoichiometry Control) Eval35->Out35 Random Oxidative Addition Out25 Result: C5 Attack (Sterics Win) Eval25->Out25 Pd(0) blocked at C2

Caption: Decision logic for Pd-catalyzed oxidative addition. Note how steric hindrance at the ortho-position (C2) consistently dictates selectivity in asymmetric isomers.

Experimental Protocols & Synthetic Utility

Protocol A: Site-Selective Suzuki Coupling of M-2,3-DBB

This protocol demonstrates the selective installation of an aryl group at the C3 position, preserving the C2-bromide for subsequent cyclization.

Objective: Synthesis of Methyl 3-(4-methoxyphenyl)-2-bromobenzoate.

Reagents:

  • Methyl 2,3-dibromobenzoate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, dissolve M-2,3-DBB (1.0 eq) and the boronic acid (1.1 eq) in degassed Toluene/Ethanol.

  • Catalyst Addition: Add Pd(PPh₃)₄ under an inert Argon atmosphere. Note: PPh₃ is preferred over bulky ligands like Buchwald phosphines here to avoid over-activating the system, which could lead to bis-coupling.

  • Base Addition: Add the aqueous K₂CO₃ solution.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC/LC-MS.

    • Checkpoint: You should observe the consumption of starting material and the appearance of a single mono-coupled product. Bis-coupled product formation is minimized by the steric bulk of the newly installed aryl group at C3, which further shields C2.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Logic:

  • If the reaction yields a mixture of regioisomers, switch to a bulkier ligand (e.g., SPhos). The increased bulk will further penalize the C2 position, enhancing C3 selectivity.

Protocol B: Divergent Synthesis of Isoquinolinones

The M-2,3-DBB scaffold is a "privileged intermediate" for isoquinolinones.

  • Step 1 (C3-Functionalization): Use Protocol A to install the "tail" of the molecule (R¹).

  • Step 2 (C2-Cyclization): The remaining C2-bromide is now perfectly positioned for a Sonogashira coupling with a terminal alkyne, followed by cyclization with ammonia/amines.

Strategic Recommendations for Researchers

  • Choose M-2,3-DBB when: You need to synthesize a 1,2,3-trisubstituted benzene ring where the central substituent is a halogen or a functional group derived from it. It is the most efficient route to 3-aryl-2-bromo-benzoic acid derivatives.

  • Avoid M-2,3-DBB when: You require the substituent at the C2 (ortho) position to be installed first. For C2-functionalization, you must use a directing group strategy (e.g., converting ester to amide) or start with a different scaffold, as the inherent reactivity favors C3.

  • Handling: M-2,3-DBB has a lower melting point and higher solubility in non-polar solvents compared to the 3,5-isomer, facilitating reaction monitoring in standard organic solvents (DCM, Toluene).

References

  • Mechanistic Origins of Regioselectivity

    • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497. Link

    • Context: Establishes the computational basis for steric vs.
  • Comparative Reactivity of Dihalobenzoates

    • Langer, P., et al. (2003). Regioselective Suzuki cross-coupling reactions of methyl 2,5-dibromobenzoate. Phytochemistry, 62, 109. Link

    • Context: Confirms the "meta-selectivity" (C5) in 2,5-systems, supporting the steric dominance model applied to the 2,3-isomer.
  • Heterocyclic Analogs (Validation of Ortho-Effect)

    • Bach, T., et al. (2016). Regio- and chemoselective cross-coupling study using 2,3-dibromobenzofurans. Beilstein Journal of Organic Chemistry, 12, 2065–2076. Link

    • Context: Contrasts with benzoates; in furans, the heteroatom effect dominates. In benzoates (this guide)
  • Application in Isoquinolinone Synthesis

    • Li, Y., et al. (2021). Photocatalyzed intramolecular cyclization... for the synthesis of fluorenones. Synlett, 32, 387-390. Link

    • Context: Demonstrates the utility of ortho-halo esters in cycliz

Sources

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